Product packaging for Manifaxine(Cat. No.:CAS No. 135306-42-2)

Manifaxine

Cat. No.: B10837267
CAS No.: 135306-42-2
M. Wt: 243.25 g/mol
InChI Key: OZGPVYJHWWPEFT-RGNHYFCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manifaxine is a useful research compound. Its molecular formula is C12H15F2NO2 and its molecular weight is 243.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F2NO2 B10837267 Manifaxine CAS No. 135306-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135306-42-2

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol

InChI

InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1

InChI Key

OZGPVYJHWWPEFT-RGNHYFCHSA-N

Isomeric SMILES

C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O

Canonical SMILES

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Foundational & Exploratory

Manifaxine: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manifaxine (developmental code name GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline.[1][2] Structurally derived from radafaxine, a metabolite of bupropion, this compound was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity.[1][2][3] Although clinical development was discontinued, its targeted mechanism of action as an NDRI remains a subject of scientific interest. This document provides an in-depth technical overview of the core mechanism of action of this compound, based on available information and data from its structural analogs, bupropion and radafaxine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacology.

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the presynaptic norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][4] These transporters are responsible for the reuptake of norepinephrine (NE) and dopamine (DA), respectively, from the synaptic cleft back into the presynaptic neuron, which terminates their signaling. By blocking these transporters, this compound increases the extracellular concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.[5] This dual action is characteristic of the NDRI class of compounds. Unlike many other antidepressants, this compound and its analogs have negligible affinity for the serotonin transporter (SERT), leading to a distinct pharmacological profile devoid of significant serotonergic side effects.

Quantitative Pharmacological Data

While specific binding affinity (Ki) and reuptake inhibition (IC50) values for this compound are not publicly available, data from its close structural analogs, bupropion and radafaxine, provide a strong indication of its expected pharmacological profile.

Table 1: Comparative in vitro Potency of this compound Analogs

CompoundDAT Inhibition (IC50)NET Inhibition (IC50)SERT Inhibition (IC50)
Bupropion ~305 nM - 945 nM~443 nM - 3,715 nM>10,000 nM[6]
Radafaxine Lower potency than bupropionHigher potency than bupropionNot specified, presumed negligible

Data compiled from various sources and should be considered approximate.

Radafaxine is reported to have approximately 70% of the efficacy of bupropion in blocking dopamine reuptake and 392% of the efficacy in blocking norepinephrine reuptake, indicating a preference for NET inhibition.[7] It is plausible that this compound shares this characteristic of being a more potent NET inhibitor than a DAT inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for the norepinephrine, dopamine, and serotonin transporters.

Objective: To quantify the affinity of a test compound for NET, DAT, and SERT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NET, DAT, or SERT (e.g., HEK293 cells).

  • Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

  • Test compound (this compound).

  • Non-specific binding control: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the respective non-specific binding control.

  • The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional potency (IC50) of a test compound to inhibit the reuptake of norepinephrine and dopamine into cells.

Objective: To determine the potency of a test compound to inhibit NET- and DAT-mediated neurotransmitter uptake.

Materials:

  • Cell lines stably expressing human NET or DAT (e.g., HEK293 cells).

  • Radiolabeled neurotransmitters: [³H]Norepinephrine and [³H]Dopamine.

  • Test compound (this compound).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Cell culture plates (24- or 96-well).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cells expressing the transporter of interest are plated in multi-well plates and allowed to adhere.

  • The cells are washed with uptake buffer and then pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter.

  • The incubation is allowed to proceed for a short, linear uptake period (e.g., 5-10 minutes).

  • The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

  • The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound

Manifaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_synapse->NET Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds DA_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors DA_synapse->Dopamine_Receptor Binds Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates Dopamine_Receptor->Downstream_Signaling Activates Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing NET, DAT, or SERT Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Reagents Prepare radioligand, test compound, and buffers Reagents->Incubate Equilibrium Allow to reach equilibrium Incubate->Equilibrium Filter Rapid filtration to separate bound and free radioligand Equilibrium->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity using scintillation counting Wash->Count Calculate_IC50 Determine IC50 value from competition binding curve Count->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki Reuptake_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Data Analysis Cells Plate cells expressing NET or DAT Preincubate Pre-incubate cells with test compound Cells->Preincubate Reagents Prepare radiolabeled neurotransmitter, test compound, and buffers Reagents->Preincubate Add_Substrate Initiate uptake with radiolabeled neurotransmitter Preincubate->Add_Substrate Terminate Terminate uptake by washing with ice-cold buffer Add_Substrate->Terminate Lyse Lyse cells to release intracellular contents Terminate->Lyse Count Quantify intracellular radioactivity Lyse->Count Calculate_IC50 Determine IC50 value from inhibition curve Count->Calculate_IC50

References

An In-Depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Manifaxine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Compound: Manifaxine (GW-320,659) Chemical Name: (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol[1] Therapeutic Class: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[2] Development Status: Discontinued. Previously in Phase II clinical trials for Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity[1][3].

Executive Summary

This compound (GW-320,659) is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline.[1][2] It is a structural analogue of radafaxine, which is an active metabolite of bupropion.[1][4] Investigated for ADHD and obesity, this compound demonstrated a favorable safety and tolerability profile in early-stage clinical trials.[1][2] However, its development was halted, and no further results have been reported following initial Phase II studies.[1][2] This document synthesizes the available public data on the pharmacodynamic and pharmacokinetic properties of this compound to serve as a technical resource for drug development professionals.

Pharmacodynamics

The primary mechanism of action for this compound is the inhibition of norepinephrine (NE) and dopamine (DA) transporters (NET and DAT, respectively).[2][5] By blocking these transporters, this compound increases the extracellular concentrations of NE and DA in the synapse, particularly in brain regions critical for attention, executive function, and reward, such as the prefrontal cortex.

Receptor and Transporter Binding Profile

While specific Ki values for this compound are not widely published, its classification as a highly selective NDRI suggests high affinity for NET and DAT with negligible activity at other neurotransmitter receptors.[5] The table below presents a hypothetical binding profile consistent with compounds of this class, for illustrative purposes.

TargetBinding Affinity (Ki, nM) - Illustrative
Norepinephrine Transporter (NET) 5.2
Dopamine Transporter (DAT) 14.8
Serotonin Transporter (SERT)> 1000
Muscarinic M1 Receptor> 1000
Histamine H1 Receptor> 1000
Alpha-1 Adrenergic Receptor> 800
Note: These values are illustrative, based on the known selectivity of NDRI class agents, as specific public data for this compound is limited.
Signaling Pathway

This compound's therapeutic effects are mediated by the enhancement of noradrenergic and dopaminergic signaling. The blockade of NET and DAT on the presynaptic neuron prevents the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to prolonged and enhanced signaling at postsynaptic receptors.

Manifaxine_MoA This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE Vesicle Synaptic_Cleft_NE Norepinephrine (NE) NE_Vesicle->Synaptic_Cleft_NE Release DA_Vesicle DA Vesicle Synaptic_Cleft_DA Dopamine (DA) DA_Vesicle->Synaptic_Cleft_DA Release NET NET DAT DAT Synaptic_Cleft_NE->NET Reuptake NE_Receptor Postsynaptic NE Receptor Synaptic_Cleft_NE->NE_Receptor Binds Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Postsynaptic DA Receptor Synaptic_Cleft_DA->DA_Receptor Binds Postsynaptic_Effect Therapeutic Effect NE_Receptor->Postsynaptic_Effect Signal Transduction DA_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->NET Inhibits This compound->DAT Inhibits

This compound's inhibition of NET and DAT enhances neurotransmission.

Pharmacokinetics

Limited pharmacokinetic data is available from Phase I and II clinical studies. The profile is generally characterized by oral administration and metabolism-driven clearance.

Absorption, Distribution, Metabolism, and Excretion (ADME)
PK ParameterHuman Data (where available)Preclinical Species (Rat/Rabbit) - Illustrative
Bioavailability (F%) Data not published~60-70% (Rat)
Time to Peak (Tmax) ~4 to 8 hours (similar to related compounds)[6]2-4 hours
Protein Binding (%) Data not published~85%
Volume of Distribution (Vd) Data not publishedModerate to High
Primary Metabolism Hepatic; likely via Cytochrome P450 (CYP) enzymes[7]Hepatic; CYP-mediated oxidation and conjugation[7][8]
Primary Excretion Renal (as metabolites)[7]Renal[8]
Half-life (t1/2) Long-lasting effects observed up to 24 hours[6]6-8 hours (Rat)
Metabolism Pathway

As a structural analogue of a bupropion metabolite, this compound is expected to undergo extensive Phase I and Phase II metabolism.[4][7] Phase I reactions likely involve oxidation and hydroxylation, followed by Phase II conjugation (e.g., glucuronidation) to facilitate renal excretion.

Manifaxine_Metabolism Hypothetical this compound Metabolism Workflow This compound This compound (Oral) GI_Tract GI Tract Absorption This compound->GI_Tract Systemic_Circulation Systemic Circulation (Parent Drug) GI_Tract->Systemic_Circulation First-Pass Metabolism Liver Liver (Hepatic Metabolism) Systemic_Circulation->Liver Phase1 Phase I Metabolism (Oxidation, Hydroxylation) CYP Enzymes Liver->Phase1 Phase2 Phase II Metabolism (Conjugation) UGT Enzymes Phase1->Phase2 Oxidized Intermediates Metabolites Inactive Metabolites Phase2->Metabolites Conjugated Metabolites Excretion Renal Excretion Metabolites->Excretion

A generalized workflow for the metabolism and excretion of this compound.

Experimental Protocols

The characterization of a novel NDRI like this compound involves standardized preclinical and clinical methodologies.

In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (DAT, NET, SERT) and other off-target receptors.

Methodology:

  • Preparation of Membranes: Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant DAT, NET, or SERT.[9]

  • Radioligand Binding: Assays are conducted in a 96-well plate format. Membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]BTCP for DAT) and varying concentrations of this compound.[9][10]

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of this compound. The IC50 (concentration of drug that inhibits 50% of specific binding) is calculated using non-linear regression. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions (e.g., prefrontal cortex) of conscious, freely-moving rats following this compound administration.

Methodology:

  • Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the prefrontal cortex. Animals are allowed to recover for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Sampling: Dialysate samples are collected every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally).

  • Post-Dose Sampling: Dialysate collection continues for several hours post-administration.

  • Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Presentation: Results are expressed as a percentage change from the mean baseline concentration.

Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow cluster_setup Preparation cluster_exp Experiment Surgery 1. Stereotaxic Surgery (Cannula Implantation) Recovery 2. Animal Recovery (>72 hours) Surgery->Recovery Probe 3. Microdialysis Probe Insertion Recovery->Probe Baseline 4. Collect Baseline Samples (aCSF Perfusion) Admin 5. Administer this compound or Vehicle Baseline->Admin PostDose 6. Collect Post-Dose Dialysate Samples Admin->PostDose Analysis 7. HPLC-EC Analysis of Samples PostDose->Analysis Result Data Interpretation (% Change from Baseline) Analysis->Result Quantify [DA] & [NE]

Workflow for a preclinical in vivo microdialysis study.

Clinical Implications and Future Directions

This compound was found to be safe and reasonably effective in early trials for ADHD and obesity.[1][2] A pharmacogenetic study revealed that common polymorphisms in the norepinephrine transporter gene (SLC6A2) and the NMDA receptor subunit gene (GRIN1) were associated with increased weight loss in a subset of obese subjects treated with this compound.[5] This suggests that a personalized medicine approach could potentially identify patient populations most likely to respond to NDRI therapy.

Although development was discontinued, the data on this compound contributes to the broader understanding of NDRI pharmacology. Its profile suggests a low potential for abuse, a common concern for dopamine-acting agents, likely due to slow and moderate DAT occupancy kinetics, similar to related compounds.[6] Future research in this chemical space could focus on optimizing the balance of NET/DAT inhibition and exploring genetic markers to predict therapeutic response.

References

Unraveling the Identity of GW-320,659: A Technical Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to elucidate the chemical structure, synthesis, and associated experimental data for the compound designated GW-320,659 have thus far been inconclusive. Extensive searches of prominent chemical and biological databases, as well as the scientific literature, have not yielded a definitive identification for a molecule with this specific identifier.

Initial investigations into public repositories such as PubChem and other chemical databases did not return any entries corresponding to "GW-320,659". Further attempts to locate this compound through searches for lists of GlaxoSmithKline (GSK) investigational drug codes—often denoted by the "GW" prefix—were also unsuccessful. This suggests that "GW-320,659" may represent an internal, unpublished, or otherwise non-publicly disclosed compound code. It is also possible that this identifier is erroneous or has been superseded by a different designation.

To proceed with a comprehensive technical guide as requested, clarification of the compound's identity is essential. Researchers, scientists, and drug development professionals who have encountered this identifier are encouraged to provide any additional contextual information that may aid in its precise identification. This could include, but is not limited to:

  • Therapeutic Target or Mechanism of Action: The biological target or pathway that GW-320,659 is believed to modulate.

  • Disease Indication: The specific disease or condition for which this compound was investigated.

  • Associated Publications or Patents: Any scientific literature or patent documents that reference GW-320,659.

  • Alternative Identifiers: Any other names, codes, or numerical designations associated with this compound.

Once the correct chemical entity is identified, a thorough and in-depth technical guide will be compiled, adhering to the original request for detailed data presentation, experimental protocols, and visualizations of relevant pathways and workflows. This guide will be structured to provide maximum utility for researchers and professionals in the field of drug discovery and development.

We invite any individual with knowledge of GW-320,659 to contribute to this inquiry, enabling the dissemination of accurate and valuable scientific information to the research community.

Manifaxine (GW-320,659): A Technical Whitepaper on a Selective Norepinephrine-Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For an Audience of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manifaxine (developmental code name: GW-320,659) is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline.[1][2] Structurally derived from radafaxine, an active metabolite of bupropion, this compound was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity.[1][3] Clinical trials demonstrated that the compound was generally well-tolerated and showed potential efficacy in pediatric ADHD.[4][5] Despite these initial findings, its development was discontinued.[1] This document provides a detailed technical overview of this compound's mechanism of action, the standard experimental protocols for its characterization, and its place within the broader context of monoamine reuptake inhibitors.

Pharmacological Profile

This compound's primary pharmacological action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] This dual inhibition leads to increased extracellular concentrations of norepinephrine and dopamine in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission. This profile is characteristic of the NDRI class of compounds, which are distinct from more common antidepressants that primarily target the serotonin transporter.

Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand (in this case, this compound) binds to a receptor or transporter. It is typically determined through competitive radioligand binding assays. While specific Ki values for this compound are not publicly available, Table 1 provides the structure for reporting such data.

TransporterThis compound Ki (nM)Reference Compound Ki (nM)
Norepinephrine Transporter (NET)Data not publicly availableDesipramine: ~1-5
Dopamine Transporter (DAT)Data not publicly availableGBR-12909: ~1-10
Serotonin Transporter (SERT)Data not publicly availableCitalopram: ~1-5
Table 1: Representative Structure for this compound Binding Affinity Data. Reference values are typical ranges found in pharmacological literature.
Reuptake Inhibition Potency

The functional potency of a compound to inhibit transporter activity is measured by its half-maximal inhibitory concentration (IC50) in in-vitro uptake assays. These assays quantify the ability of the drug to block the transport of radiolabeled neurotransmitters into cells or synaptosomes. Specific IC50 values for this compound are not publicly available. Table 2 illustrates the standard format for presenting such findings.

Monoamine UptakeThis compound IC50 (nM)Reference Compound IC50 (nM)
Norepinephrine (NE)Data not publicly availableAtomoxetine: ~5
Dopamine (DA)Data not publicly availableBupropion: ~500
Serotonin (5-HT)Data not publicly availableFluoxetine: ~10
Table 2: Representative Structure for this compound Reuptake Inhibition Data. Reference values are typical ranges found in pharmacological literature.

Mechanism of Action at the Synapse

This compound competitively binds to NET and DAT on the presynaptic neuronal membrane. This action blocks the re-clearance of norepinephrine and dopamine from the synaptic cleft following their release. The resulting elevated concentrations and prolonged residence time of these neurotransmitters lead to enhanced activation of postsynaptic adrenergic and dopaminergic receptors, driving downstream signaling cascades believed to be responsible for the therapeutic effects in conditions like ADHD.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_DA_Vesicle NE/DA Vesicles NE NE NE_DA_Vesicle->NE Release DA DA NE_DA_Vesicle->DA Release This compound This compound NET NET This compound->NET Blocks DAT DAT This compound->DAT Blocks NE->NET NE_Receptor Adrenergic Receptor NE->NE_Receptor DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Signaling Signal Transduction NE_Receptor->Signaling DA_Receptor->Signaling start Start: Cell Membranes with Transporters radioligand Add Radioligand & Test Compound (this compound) start->radioligand incubation Incubate to Equilibrium radioligand->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis end End: Binding Affinity (Ki) analysis->end start Start: Isolate Brain Synaptosomes preincubation Pre-incubate with this compound start->preincubation initiation Add Radiolabeled Neurotransmitter ([³H]DA/NE) preincubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate via Filtration and Washing incubation->termination quantification Scintillation Counting termination->quantification analysis Calculate IC50 quantification->analysis end End: Reuptake Potency (IC50) analysis->end cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Cascade Receptor NE/DA Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (Gene Expression) CREB->Response Alters

References

Preclinical Research on Manifaxine (GW-320,659): A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, detailed preclinical data for the norepinephrine-dopamine reuptake inhibitor Manifaxine (GW-320,659) is not publicly available. Developed by GlaxoSmithKline, this compound was investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity. However, its development was discontinued, and as a result, the extensive preclinical data package that would typically be published for a marketed drug has not been released into the public domain.

This guide summarizes the limited information that is available and outlines the types of data that would be necessary to construct a complete preclinical profile, as originally requested.

Overview of this compound (GW-320,659)

This compound is a structural analogue of radafaxine, a metabolite of bupropion. Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. This dual mechanism is the basis for its potential therapeutic effects in ADHD and obesity.

Quantitative Data: Missing Information

A thorough preclinical evaluation of a norepinephrine-dopamine reuptake inhibitor like this compound would typically include the following quantitative data, which is currently unavailable in the public record:

  • In Vitro Binding Affinities (Kᵢ): These values would quantify the affinity of this compound for the human and relevant animal species' norepinephrine and dopamine transporters. Data on its affinity for other transporters, such as the serotonin transporter (SERT), and a panel of other receptors and ion channels would also be crucial to determine its selectivity.

  • In Vitro Uptake Inhibition (IC₅₀): This data would demonstrate the functional potency of this compound in inhibiting the reuptake of norepinephrine and dopamine into synaptosomes or cells expressing the respective transporters.

  • In Vivo Receptor Occupancy: Studies, often using techniques like positron emission tomography (PET), would be needed to determine the extent to which this compound binds to NET and DAT in the living brain at various doses.

  • Pharmacokinetic Parameters: Key pharmacokinetic data from preclinical species (e.g., rats, dogs) would include:

    • Absorption: Bioavailability, Tₘₐₓ

    • Distribution: Volume of distribution (Vd), plasma protein binding

    • Metabolism: Identification of major metabolites, metabolic pathways

    • Excretion: Half-life (t₁/₂), clearance (CL)

Due to the absence of this data, a structured table for comparative analysis cannot be generated.

Experimental Protocols: A General Framework

While specific protocols for this compound are not published, the following are standard methodologies that would have been employed in its preclinical evaluation.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

  • Objective: To measure the affinity of this compound for NET and DAT.

  • General Protocol:

    • Tissue/Cell Preparation: Membranes are prepared from cells expressing the target transporter (e.g., HEK293 cells transfected with human DAT or NET) or from specific brain regions of laboratory animals (e.g., rat striatum for DAT).

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The data is analyzed to determine the IC₅₀ of this compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These assays measure the functional ability of a compound to inhibit neurotransmitter reuptake.

  • Objective: To determine the potency (IC₅₀) of this compound in inhibiting norepinephrine and dopamine uptake.

  • General Protocol:

    • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., rat hypothalamus for NET, striatum for DAT).

    • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound.

    • Uptake Initiation: Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]dopamine) is added to initiate uptake.

    • Uptake Termination: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.

    • Detection: The amount of radioactivity taken up by the synaptosomes is measured.

    • Data Analysis: The IC₅₀ value is calculated from the concentration-response curve.

In Vivo Behavioral Models

Animal models are used to assess the potential therapeutic effects of a compound.

  • For ADHD: Models such as the Spontaneously Hypertensive Rat (SHR) or mice with genetic modifications affecting dopaminergic pathways would be used to assess effects on hyperactivity, impulsivity, and inattention.

  • For Obesity: Diet-induced obesity models in rodents would be used to evaluate the effects of this compound on food intake, body weight, and metabolic parameters.

Pharmacokinetic Studies

These studies determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Objective: To characterize the pharmacokinetic profile of this compound in preclinical species.

  • General Protocol:

    • Dosing: this compound is administered to animals (e.g., rats, dogs) via different routes (e.g., intravenous, oral).

    • Sample Collection: Blood samples are collected at various time points after dosing.

    • Bioanalysis: The concentration of this compound and its major metabolites in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Pharmacokinetic parameters are calculated using specialized software.

Signaling Pathways and Experimental Workflows

Without specific preclinical data, any visualization of signaling pathways or experimental workflows for this compound would be speculative and based on the general mechanism of norepinephrine-dopamine reuptake inhibitors.

General Signaling Pathway of an NDRI

The fundamental mechanism of action of a norepinephrine-dopamine reuptake inhibitor is to block the reuptake of these neurotransmitters from the synaptic cleft.

NDRI_Mechanism Presynaptic Presynaptic Norepinephrine/ Dopamine Neuron NET_DAT Norepinephrine (NET) & Dopamine (DAT) Transporters Presynaptic->NET_DAT Release of Transporters Synaptic_NE_DA Increased Synaptic Norepinephrine & Dopamine Presynaptic->Synaptic_NE_DA Release of NE/DA Postsynaptic Postsynaptic Neuron Signal Downstream Signaling Postsynaptic->Signal This compound This compound (GW-320,659) This compound->NET_DAT Blocks NET_DAT->Presynaptic Reuptake of NE/DA Receptors Postsynaptic Adrenergic & Dopaminergic Receptors Synaptic_NE_DA->Receptors Binds to Receptors->Postsynaptic Activates

Caption: General mechanism of action for a norepinephrine-dopamine reuptake inhibitor.

Conceptual Preclinical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.

Preclinical_Workflow Target_ID Target Identification (NET/DAT) Lead_Gen Lead Generation & Optimization (this compound) Target_ID->Lead_Gen In_Vitro In Vitro Assays (Binding, Uptake) Lead_Gen->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Rodent, Non-rodent) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (ADHD, Obesity) In_Vitro->In_Vivo_Efficacy In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: A conceptual workflow for preclinical drug development.

Conclusion

While this compound (GW-320,659) was a compound of interest for ADHD and obesity due to its action as a norepinephrine-dopamine reuptake inhibitor, a detailed public record of its preclinical data is not available. The information required to construct an in-depth technical guide, including quantitative data on its pharmacological activity, detailed experimental protocols, and specific signaling pathway information, remains proprietary to GlaxoSmithKline. The general methodologies and conceptual frameworks presented here are based on standard practices in preclinical drug discovery and serve as a template for the type of information that would be necessary for a complete evaluation of this compound.

In Vitro Pharmacological Profile of Manifaxine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manifaxine (GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity.[1][2] As a structural analogue of radafaxine and a metabolite of bupropion, this compound's mechanism of action is centered on its ability to block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters.[1][2][3] Despite showing promise in early clinical trials, its development was discontinued.[2][4] This guide provides a summary of the available in vitro characterization of this compound, based on accessible data.

Due to the discontinuation of its development, detailed in vitro pharmacological data and experimental protocols for this compound are not extensively available in peer-reviewed literature. The following sections compile the known information regarding its mechanism of action and provide standardized protocols typical for characterizing NDRIs.

Core Mechanism of Action

This compound is classified as a norepinephrine-dopamine reuptake inhibitor.[1][2] This classification indicates that its primary pharmacological activity is the inhibition of monoamine transporters, specifically NET and DAT. Some sources also list it as an adrenergic receptor antagonist, although this is less consistently reported.[4][5]

Signaling Pathway

The primary signaling pathway affected by this compound involves the potentiation of noradrenergic and dopaminergic neurotransmission. By blocking the reuptake of norepinephrine and dopamine from the synaptic cleft, this compound increases the availability of these neurotransmitters to bind to their respective postsynaptic receptors.

This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake DA_reuptake Dopamine Reuptake DAT->DA_reuptake Extracellular_NE Extracellular Norepinephrine ↑ NE_reuptake->Extracellular_NE Reduces Extracellular_DA Extracellular Dopamine ↑ DA_reuptake->Extracellular_DA Reduces Postsynaptic_NE_R Postsynaptic Adrenergic Receptors Extracellular_NE->Postsynaptic_NE_R Activates Postsynaptic_DA_R Postsynaptic Dopamine Receptors Extracellular_DA->Postsynaptic_DA_R Activates Neuronal_Signaling_NE Noradrenergic Signaling ↑ Postsynaptic_NE_R->Neuronal_Signaling_NE Neuronal_Signaling_DA Dopaminergic Signaling ↑ Postsynaptic_DA_R->Neuronal_Signaling_DA

Caption: this compound's Mechanism of Action.

In Vitro Pharmacological Data

Specific quantitative in vitro data for this compound, such as binding affinities (Ki) and functional potencies (IC50/EC50), are not publicly available. The tables below are structured to present such data, which is typical for the in vitro characterization of a dual reuptake inhibitor.

Table 1: this compound Binding Affinities (Ki, nM) at Monoamine Transporters
CompoundhNET Ki (nM)hDAT Ki (nM)hSERT Ki (nM)Selectivity (NET/DAT)
This compoundData not availableData not availableData not availableData not available

hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter. Data would typically be derived from radioligand binding assays.

Table 2: this compound Functional Potency (IC50, nM) in Monoamine Reuptake Assays
CompoundNorepinephrine Reuptake IC50 (nM)Dopamine Reuptake IC50 (nM)Serotonin Reuptake IC50 (nM)
This compoundData not availableData not availableData not available

IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine reuptake. These values are typically determined using in vitro reuptake assays in cells expressing the respective transporters.

Experimental Protocols

While specific protocols used for this compound are not published, the following represents standard methodologies for determining the in vitro pharmacology of norepinephrine-dopamine reuptake inhibitors.

Radioligand Binding Assays for NET and DAT

These assays are performed to determine the binding affinity (Ki) of a compound for a specific transporter.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cells expressing hNET or hDAT Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioligand (scintillation counting) Separation->Quantification Competition_Curve Generate competition -binding curve Quantification->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured to confluency.

    • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Binding Assay:

    • Membrane preparations are incubated in a buffer solution containing a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) at a concentration near its Kd.

    • A range of concentrations of this compound are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine for NET, GBR 12909 for DAT).

    • The reaction is incubated to equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are used to generate a competition binding curve, plotting the percentage of specific binding against the log concentration of this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from the curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Reuptake Assays

These functional assays measure the potency of a compound to inhibit the uptake of neurotransmitters into cells.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing hNET or hDAT Preincubation Pre-incubate cells with varying concentrations of this compound Cell_Culture->Preincubation Uptake Add radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]dopamine) and incubate Preincubation->Uptake Termination Terminate uptake by rapid washing with ice-cold buffer Uptake->Termination Lysis_Quantification Lyse cells and quantify intracellular radioactivity (scintillation counting) Termination->Lysis_Quantification Inhibition_Curve Generate dose-response inhibition curve Lysis_Quantification->Inhibition_Curve IC50_Determination Determine IC50 Inhibition_Curve->IC50_Determination

Caption: Workflow for Monoamine Reuptake Assay.

Protocol:

  • Cell Culture:

    • HEK293 cells stably expressing hNET or hDAT are seeded into multi-well plates and grown to confluency.

  • Reuptake Assay:

    • The cell culture medium is removed, and the cells are washed with a physiological buffer.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • The reuptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine for NET, [3H]dopamine for DAT).

    • The incubation is carried out for a short period at 37°C.

  • Termination and Quantification:

    • The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data are used to generate a dose-response curve, plotting the percentage of inhibition of uptake against the log concentration of this compound.

    • The IC50 value is determined from this curve.

Conclusion

References

Manifaxine's Effects on Dopamine and Norepinephrine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Pharmacological Profile of Manifaxine (GW-320,659)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (developmental code name GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline.[1][2] It is a structural analogue of radafaxine, which is an active metabolite of bupropion.[3] As an NDRI, this compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[4][5] This modulation of dopaminergic and noradrenergic neurotransmission underlies its potential therapeutic applications, which were investigated for conditions such as attention deficit hyperactivity disorder (ADHD) and obesity.[1][2]

This technical guide provides a detailed overview of the experimental protocols used to characterize the interaction of compounds like this compound with the dopamine and norepinephrine transporters. While specific quantitative binding and uptake inhibition data for this compound are not extensively available in public literature, this document outlines the standard methodologies employed to generate such data, enabling researchers to understand and potentially replicate the pharmacological characterization of NDRIs.

Quantitative Data on Transporter Interactions

The primary quantitative measures to characterize the effects of a compound like this compound on DAT and NET are its binding affinity (Ki) and its functional inhibition of neurotransmitter reuptake (IC50). Due to the discontinuation of this compound's development, specific proprietary data from the manufacturer is not publicly accessible. The following tables are presented as templates to illustrate how such data would be structured.

Table 1: Binding Affinity of this compound for Dopamine and Norepinephrine Transporters

Target TransporterRadioligand UsedThis compound K_i_ (nM)Reference Compound K_i_ (nM)
Human Dopamine Transporter (hDAT)[³H]WIN 35,428 or similarData not availableCocaine: ~200-700
Human Norepinephrine Transporter (hNET)[³H]Nisoxetine or similarData not availableDesipramine: ~1-5

K_i_ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: Functional Inhibition of Dopamine and Norepinephrine Reuptake by this compound

Transporter SystemSubstrateThis compound IC_50_ (nM)Reference Compound IC_50_ (nM)
Cells expressing hDAT[³H]DopamineData not availableBupropion: ~500-1000
Rat striatal synaptosomes (DAT)[³H]DopamineData not availableNomifensine: ~48
Cells expressing hNET[³H]NorepinephrineData not availableAtomoxetine: ~5
Rat cortical synaptosomes (NET)[³H]NorepinephrineData not availableNisoxetine: ~1

IC_50_ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC_50_ value indicates a higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional inhibition of compounds at the dopamine and norepinephrine transporters.

Radioligand Binding Assay for DAT and NET Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) expressed in a stable cell line (e.g., HEK293).[6][7][8]

3.1.1 Materials

  • HEK293 cells stably expressing hDAT or hNET

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand for DAT (e.g., [³H]WIN 35,428)

  • Radioligand for NET (e.g., [³H]Nisoxetine)

  • Unlabeled reference inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET)

  • Test compound (this compound) at various concentrations

  • 96-well microplates

  • Scintillation fluid and counter

3.1.2 Procedure

  • Membrane Preparation:

    • Harvest cultured cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled reference inhibitor.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture HEK293 cells with hDAT/hNET homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet assay_setup 96-well Plate Setup: Membranes + Radioligand + Test Compound membrane_pellet->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 and Ki Calculation scintillation->data_analysis

Caption: Workflow for determining binding affinity (Ki) using a radioligand binding assay.

Synaptosome Uptake Assay for DAT and NET Inhibition

This protocol details a method to measure the functional inhibition (IC50) of dopamine and norepinephrine uptake by a test compound using synaptosomes prepared from specific rat brain regions.[3][10]

3.2.1 Materials

  • Rat brain tissue (striatum for DAT, cortex/hippocampus for NET)

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • Radiolabeled substrate ([³H]dopamine or [³H]norepinephrine)

  • Monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent substrate degradation

  • Unlabeled reference inhibitors for non-specific uptake (e.g., benztropine for DAT, desipramine for NET)

  • Test compound (this compound) at various concentrations

  • 96-well microplates

  • Scintillation fluid and counter

3.2.2 Procedure

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold sucrose buffer.

    • Homogenize the tissue using a Dounce homogenizer.[6]

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed (e.g., 15,000 x g) to pellet the crude synaptosomal fraction.[11]

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer containing an MAO inhibitor.

  • Uptake Assay:

    • Pre-incubate the synaptosomes in a 96-well plate with varying concentrations of the test compound or vehicle at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Radioactivity Measurement:

    • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity, which represents the amount of substrate taken up by the synaptosomes.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Synaptosome_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis brain_tissue Rat Brain Tissue (e.g., Striatum) homogenization Homogenization in Sucrose Buffer brain_tissue->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes pre_incubation Pre-incubation with Test Compound synaptosomes->pre_incubation uptake_initiation Addition of [³H]Substrate pre_incubation->uptake_initiation incubation Incubation at 37°C uptake_initiation->incubation termination Termination by Filtration incubation->termination counting Scintillation Counting termination->counting ic50_calc IC50 Calculation counting->ic50_calc

Caption: Conceptual overview of the mechanism of action for a norepinephrine-dopamine reuptake inhibitor (NDRI) like this compound.

References

Manifaxine: A Technical Chronicle of a Discontinued Norepinephrine-Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Manifaxine (developmental code name: GW320659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline in the early 2000s. As a structural analog of radafaxine, an active metabolite of bupropion, this compound was investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity. Early clinical trials suggested potential efficacy and a favorable safety profile for both indications.[1][2] However, the development of this compound was ultimately discontinued, and comprehensive preclinical and clinical data remain largely unpublished. This technical guide provides a detailed history of the discovery and development of this compound, compiling available information on its synthesis, mechanism of action, and clinical evaluation. It is intended to serve as a resource for researchers in the fields of neuroscience and drug development, offering insights into the trajectory of a promising but ultimately unmarketed therapeutic agent.

Discovery and Rationale

This compound was developed by GlaxoSmithKline through the structural modification of radafaxine, a major active metabolite of bupropion.[2] The rationale for its development was rooted in the established therapeutic utility of NDRIs in treating conditions like ADHD and the potential for this mechanism in managing obesity. By selectively blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), NDRIs increase the synaptic concentrations of norepinephrine and dopamine, key neurotransmitters in regulating attention, motivation, and appetite.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the Grignard reaction between 3,5-difluorobenzonitrile and ethylmagnesium bromide to yield 3',5'-difluoropropiophenone. This intermediate then undergoes bromination at the alpha-keto position. The final step involves an intermolecular cyclization with DL-alaninol to form the morpholinol ring structure of this compound.

Manifaxine_Synthesis A 3,5-Difluorobenzonitrile C 3',5'-Difluoropropiophenone A->C Grignard Reaction B Ethylmagnesium Bromide B->C E 2-Bromo-3',5'-difluoro- propiophenone C->E Bromination D Bromine (Br2) D->E G This compound E->G Intermolecular Cyclization F DL-Alaninol F->G

Figure 1: Synthetic pathway of this compound.

Preclinical Pharmacology

Mechanism of Action

This compound is a norepinephrine-dopamine reuptake inhibitor.[2] It binds to and blocks the function of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular levels of norepinephrine and dopamine in the synaptic cleft. This enhanced noradrenergic and dopaminergic signaling is believed to be the primary mechanism underlying its therapeutic effects in ADHD and obesity.

NDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks DAT Dopamine Transporter (DAT) This compound->DAT Blocks NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binds DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds Signal Downstream Signaling NE_receptor->Signal DA_receptor->Signal

Figure 2: Proposed mechanism of action of this compound.
Binding Affinity and Pharmacokinetics

Specific quantitative data on the binding affinities (Ki or IC50 values) of this compound for NET and DAT are not publicly available. Similarly, detailed preclinical pharmacokinetic parameters such as plasma half-life, bioavailability, and clearance in animal models have not been published. This lack of publicly available data is a significant limitation in providing a complete preclinical profile of the compound.

Clinical Development

This compound underwent Phase II clinical trials for the treatment of ADHD in children and for obesity in adults.

This compound for ADHD

A multicenter, open-label, dose-titration study evaluated the safety, tolerability, and efficacy of this compound in children with ADHD.[1]

Table 1: Summary of this compound ADHD Clinical Trial

ParameterValue
Study Design Multicenter, open-label, dose-titration
Patient Population Children with ADHD (mean age 9.1 years)
Number of Subjects 51 entered, 46 completed
Dosage Titrated weekly from 1.25 mg to 15 mg daily
Mean Dose 14.2 mg/day
Treatment Duration Up to 11 weeks
Primary Efficacy Endpoint Clinical response (CGI-I score of 1 or 2 and ≥5 point improvement on Conners Parent or Teacher Rating Scales T-score)
Efficacy Outcome 76% of subjects showed improvement
Safety Generally mild adverse events

Source: DeVeaugh-Geiss J, et al. J Am Acad Child Adolesc Psychiatry. 2002.[1]

This compound for Obesity

A Phase II dose-ranging study investigated the influence of genotype on the weight loss efficacy and safety of this compound in obese subjects.[3]

Table 2: Summary of this compound Obesity Clinical Trial (Pharmacogenetic Subgroup)

ParameterValue
Study Design Phase II, dose-ranging
Patient Population Obese subjects
Subgroup Carriers of specific polymorphisms in SLC6A2 and GRIN1 genes
Dosage 15 mg/day
Treatment Group (n=14) Mean weight loss of 7.84 kg (SD 5.23)
Placebo Group (n=16) Mean weight gain of 0.31 kg (SD 3.32)
Statistical Significance P < 0.0001

Source: Spraggs CF, et al. Pharmacogenet Genomics. 2005.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on standard methodologies for the evaluation of NDRIs, the following protocols are likely representative of the experiments conducted.

Norepinephrine and Dopamine Transporter Binding Assay (Hypothetical Protocol)

Binding_Assay_Workflow A Prepare cell membranes expressing human NET or DAT B Incubate membranes with radiolabeled ligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of this compound A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify radioactivity of bound ligand using liquid scintillation counting C->D E Calculate Ki or IC50 values by non-linear regression analysis D->E

Figure 3: Hypothetical workflow for a transporter binding assay.
In Vivo Microdialysis for Neurotransmitter Levels (Hypothetical Protocol)

Microdialysis_Workflow A Surgically implant microdialysis probe into the striatum or prefrontal cortex of a conscious, freely moving rat B Perfuse probe with artificial cerebrospinal fluid (aCSF) A->B C Collect dialysate samples at baseline B->C D Administer this compound (systemically or via reverse dialysis) C->D E Collect post-administration dialysate samples D->E F Analyze norepinephrine and dopamine concentrations in dialysate using HPLC with electrochemical detection E->F G Determine the percentage change in extracellular neurotransmitter levels from baseline F->G

Figure 4: Hypothetical workflow for an in vivo microdialysis experiment.

Discontinuation and Future Perspectives

The development of this compound was discontinued by GlaxoSmithKline, and the precise reasons have not been publicly disclosed.[2] While the initial clinical data for ADHD and obesity appeared promising, a number of factors could have contributed to this decision, including but not limited to: insufficient efficacy in larger trials, unforeseen adverse effects, strategic portfolio decisions by the company, or a challenging regulatory or market landscape.

The story of this compound highlights the complexities and high attrition rates inherent in pharmaceutical research and development. Although it did not reach the market, the research into this compound and other NDRIs has contributed to the broader understanding of the role of norepinephrine and dopamine in various neuropsychiatric and metabolic disorders. The publicly available data, though limited, may still hold value for researchers exploring novel therapeutics targeting these monoaminergic systems.

References

Manifaxine: A Technical Overview of its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

Manifaxine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][4] These transporters are crucial for clearing norepinephrine and dopamine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission.

Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition

The following diagram illustrates the principal mechanism of this compound at the synaptic level.

Manifaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (NE, DA) Synaptic_Cleft Synaptic Cleft (Increased NE & DA) Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) Synaptic_Cleft->NET NE Reuptake Synaptic_Cleft->DAT DA Reuptake NE_Receptor Norepinephrine Receptor Synaptic_Cleft->NE_Receptor Binds DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor Binds Postsynaptic_Effect Postsynaptic Effect NE_Receptor->Postsynaptic_Effect Signal Transduction DA_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->NET Inhibits This compound->DAT Inhibits

This compound's Inhibition of Norepinephrine and Dopamine Transporters.

Potential Therapeutic Targets

Based on its mechanism of action, the primary therapeutic targets of this compound are the norepinephrine and dopamine transporters. The modulation of these targets has implications for several neurological and metabolic conditions.

Norepinephrine Transporter (NET)

The inhibition of NET by this compound leads to increased norepinephrine levels in the synapse. This is a well-established therapeutic strategy for conditions like ADHD, where noradrenergic dysfunction is implicated in attention and executive function deficits.

Dopamine Transporter (DAT)

By blocking DAT, this compound elevates synaptic dopamine levels. This action is also relevant to the treatment of ADHD, as dopamine plays a critical role in reward, motivation, and focus. The dopaminergic effect of this compound may also contribute to its potential utility in obesity by modulating reward pathways associated with food intake.

Adrenergic Receptors (Potential Secondary Targets)

Some sources suggest that this compound may also act as an adrenergic receptor antagonist.[5] However, specific details regarding the receptor subtype(s) (e.g., alpha-1, alpha-2, beta) and the binding affinities are not available in the public literature. Adrenergic receptor antagonism could contribute to the overall pharmacological profile of this compound, potentially influencing its side-effect profile.

Quantitative Data on Target Interactions

A comprehensive search of scientific literature and patent databases did not yield specific quantitative data for this compound's binding affinity (e.g., Ki or IC50 values) or functional potency (e.g., EC50 or ED50 values) at its primary targets. Such data is crucial for a complete understanding of its pharmacological profile and for comparing it with other NDRIs. The following table is provided as a template for such data, should it become available.

TargetParameterValueReference
Norepinephrine Transporter (NET)KiData not available
IC50Data not available
Dopamine Transporter (DAT)KiData not available
IC50Data not available
Adrenergic ReceptorsKi / IC50Data not available

Experimental Protocols

Detailed experimental protocols from the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on the abstracts of key clinical trials, the following methodologies were employed.

Clinical Trial in Pediatric ADHD (DeVeaugh-Geiss et al., 2002)

This study was designed to assess the safety, tolerability, and efficacy of this compound in children with ADHD.[3][6]

  • Study Design: Multicenter, open-label, dose-titration study.[3][6]

  • Participants: Children with a mean age of 9.1 years.[6]

  • Intervention: Daily oral doses of this compound, starting at 1.25 mg and titrated weekly to a maximum acceptable dose (up to 15 mg).[6]

  • Treatment Duration: Subjects remained at their maximum acceptable dose for a 4-week period.[6]

  • Primary Efficacy Endpoint: Clinical response, defined by a score of 1 or 2 on the Clinical Global Impressions of Improvement (CGI-I) scale and an improvement of 5 or more points on at least one of the Conners Parent or Teacher Rating Scales T-score.[6]

  • Secondary Endpoints: Assessments of safety and quality of life using the Child Health Questionnaire Parent Form 28 (CHQ-PF28).[6]

ADHD_Trial_Workflow Recruitment Recruitment of Pediatric ADHD Patients Titration Open-Label Dose Titration (1.25 mg to 15 mg daily) Recruitment->Titration Treatment 4-Week Treatment at Maximum Acceptable Dose Titration->Treatment Assessment Efficacy & Safety Assessment (CGI-I, Conners Scales, CHQ-PF28) Treatment->Assessment

Workflow of the Pediatric ADHD Clinical Trial.
Pharmacogenetic Study in Obesity (Spraggs et al., 2005)

This study investigated the influence of genetic polymorphisms on the weight loss efficacy of this compound in obese subjects.

  • Study Design: Pharmacogenetic analysis of data from a Phase II dose-ranging study.

  • Participants: 191 obese subjects.

  • Intervention: Treatment with this compound or placebo.

  • Genetic Analysis: Genotyping for polymorphisms in the norepinephrine transporter gene (SLC6A2) and the NMDA receptor subunit gene (GRIN1).

  • Primary Outcome: Correlation between specific genotypes and weight loss response to this compound.

Conclusion

This compound is a norepinephrine-dopamine reuptake inhibitor that showed initial promise in the treatment of ADHD and obesity. Its primary therapeutic targets are the norepinephrine and dopamine transporters, with potential secondary activity at adrenergic receptors. While the discontinuation of its development has limited the availability of in-depth public data, the existing information provides a foundational understanding of its mechanism of action. Further research, should any proprietary data become public, would be necessary to fully elucidate its quantitative pharmacological profile and the precise nature of its interactions with adrenergic receptors. This would enable a more complete assessment of its therapeutic potential and its place within the landscape of monoamine reuptake inhibitors.

References

Methodological & Application

Application Notes and Protocols: Manifaxine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manifaxine (developmental code name GW-320,659) is a selective norepinephrine-dopamine reuptake inhibitor (NDRI). It was developed by GlaxoSmithKline and investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity. As an NDRI, this compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of this compound and similar compounds targeting monoamine transporters. The protocols are based on established methodologies for radioligand binding and neurotransmitter uptake assays.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound

Target TransporterRadioligandThis compound Ki (nM) - ExampleReference CompoundReference Ki (nM)
Human Dopamine Transporter (hDAT)[³H]GBR-1293515GBR-129095
Human Norepinephrine Transporter (hNET)[³H]Nisoxetine50Desipramine1.2
Human Serotonin Transporter (hSERT)[³H]Citalopram>1000Citalopram0.8

Table 2: Functional Potency of this compound in Uptake Inhibition Assays

AssayCell LineSubstrateThis compound IC50 (nM) - ExampleReference CompoundReference IC50 (nM)
Dopamine Uptake InhibitionHEK293-hDAT[³H]Dopamine25GBR-1290910
Norepinephrine Uptake InhibitionHEK293-hNET[³H]Norepinephrine75Desipramine3

Signaling Pathway

This compound's mechanism of action involves the blockade of dopamine and norepinephrine reuptake transporters. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Manifaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_Cleft Increased Dopamine & Norepinephrine DA_Vesicle->Synaptic_Cleft Release NE_Vesicle Norepinephrine Vesicles NE_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) This compound This compound This compound->DAT Inhibits This compound->NET Inhibits Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake DA_Receptor Dopamine Receptors Synaptic_Cleft->DA_Receptor NE_Receptor Norepinephrine Receptors Synaptic_Cleft->NE_Receptor Postsynaptic_Signaling Postsynaptic Signaling Cascade DA_Receptor->Postsynaptic_Signaling NE_Receptor->Postsynaptic_Signaling

This compound inhibits DAT and NET, increasing neurotransmitter levels.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol determines the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) through competitive binding with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, G418)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]GBR-12935 (or similar DAT-specific radioligand)

  • Non-specific binding control: GBR-12909 (10 µM)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Scintillation fluid and vials

  • Microplate scintillation counter

Workflow:

DAT_Binding_Workflow A Prepare hDAT Cell Membranes B Incubate Membranes with [3H]GBR-12935 and varying concentrations of this compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki values D->E

Workflow for DAT radioligand binding assay.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh Assay Buffer.

    • Determine protein concentration using a standard protein assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer

      • This compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (for total binding) or 10 µM GBR-12909 (for non-specific binding).

      • [³H]GBR-12935 at a final concentration equal to its Kd.

      • Cell membrane preparation (typically 50-100 µg protein per well).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of this compound to inhibit the uptake of dopamine into cells expressing hDAT.

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine

  • Non-specific uptake control: 10 µM GBR-12909

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Scintillation fluid and vials

  • Microplate scintillation counter

Workflow:

DA_Uptake_Workflow A Plate HEK293-hDAT cells in 96-well plates B Pre-incubate cells with varying concentrations of this compound A->B C Add [3H]Dopamine to initiate uptake B->C D Terminate uptake by washing with ice-cold buffer C->D E Lyse cells and quantify intracellular radioactivity D->E F Calculate IC50 value E->F

Workflow for dopamine uptake inhibition assay.

Procedure:

  • Cell Plating:

    • Plate HEK293-hDAT cells in a 96-well plate and grow to 80-90% confluency.

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle or 10 µM GBR-12909 in KRH buffer for 10-20 minutes at room temperature.

    • Initiate dopamine uptake by adding [³H]Dopamine (at a concentration near its Km for DAT) to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Termination and Quantification:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting the radioactivity in the presence of GBR-12909 from all other values.

    • Plot the percentage of specific uptake against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Norepinephrine Transporter (NET) Assays

The protocols for determining the binding affinity (Ki) and functional potency (IC50) of this compound for the human norepinephrine transporter (hNET) are analogous to the DAT assays described above. The key differences are:

  • Cell Line: Use a cell line stably expressing hNET (e.g., HEK293-hNET).

  • Radioligand for Binding: Use a NET-specific radioligand such as [³H]Nisoxetine.

  • Non-specific Control for Binding: Use a high concentration of a potent NET inhibitor like Desipramine (e.g., 10 µM).

  • Substrate for Uptake: Use [³H]Norepinephrine.

  • Non-specific Control for Uptake: Use a potent NET inhibitor like Desipramine (e.g., 10 µM).

By following these detailed protocols, researchers can effectively characterize the in vitro pharmacological properties of this compound and other novel compounds targeting the dopamine and norepinephrine transporters.

Application Notes and Protocols for Studying Manifaxine's Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Manifaxine, a norepinephrine-dopamine reuptake inhibitor (NDRI). The following sections detail experimental protocols and expected outcomes for assessing the efficacy and neurobiological effects of this compound in models of Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity, the conditions for which it was initially investigated.

Overview of this compound

This compound (GW-320,659) is a selective norepinephrine and dopamine reuptake inhibitor.[1] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synapse.[2] Additionally, it has been reported to have adrenergic receptor antagonist properties.[2] Although development was discontinued, its unique pharmacological profile warrants further investigation into its potential therapeutic effects.

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action of this compound at the synaptic level.

Manifaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft Release DA_Vesicle DA DA_Vesicle->Synaptic_Cleft Release NE_Receptor Norepinephrine Receptor Postsynaptic_Effect_NE Postsynaptic Effect NE_Receptor->Postsynaptic_Effect_NE Signal Transduction DA_Receptor Dopamine Receptor Postsynaptic_Effect_DA Postsynaptic Effect DA_Receptor->Postsynaptic_Effect_DA Signal Transduction Synaptic_Cleft->NE_Receptor Binding Synaptic_Cleft->DA_Receptor Binding NET NET Synaptic_Cleft->NET Reuptake DAT DAT Synaptic_Cleft->DAT Reuptake This compound This compound This compound->NET Inhibition This compound->DAT Inhibition

Caption: Proposed mechanism of action of this compound.

Animal Models for ADHD-like Phenotypes

The Spontaneously Hypertensive Rat (SHR) is a well-validated and commonly used genetic animal model for the combined type of ADHD.[3] These rats exhibit key behavioral characteristics of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention.[4] Another relevant model is the dopamine transporter knockout (DAT-KO) mouse, which displays hyperactivity and deficits in executive function.[5]

Experimental Workflow for ADHD Models

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in an ADHD animal model.

ADHD_Workflow Animal_Model Select Animal Model (e.g., SHR or DAT-KO mice) Acclimation Acclimation Period (1-2 weeks) Animal_Model->Acclimation Baseline Baseline Behavioral Testing Acclimation->Baseline Treatment Chronic this compound Administration (e.g., 21 days via oral gavage or minipumps) Baseline->Treatment Behavioral_Post Post-Treatment Behavioral Testing Treatment->Behavioral_Post Neurochemical Neurochemical Analysis (In Vivo Microdialysis) Behavioral_Post->Neurochemical Data_Analysis Data Analysis and Interpretation Neurochemical->Data_Analysis

Caption: Experimental workflow for ADHD studies.

Behavioral Testing Protocols

This test assesses spontaneous motor activity and is used to evaluate hyperactivity.

Protocol:

  • Acclimate animals to the testing room for at least 30-60 minutes before the test.[6]

  • Place individual animals into a clean, open-field arena (e.g., 40x40x30 cm).[6]

  • Record locomotor activity using an automated infrared beam system or video-tracking software for a 30-60 minute session.

  • Parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Clean the arena thoroughly between each animal to remove olfactory cues.[6]

Expected Outcomes with NDRI Treatment: NDRIs like bupropion have been shown to dose-dependently increase locomotor activity in rodents.[2][7] However, in hyperactive animal models like the SHR, some NDRIs and SNRIs have been observed to reduce hyperactivity.[8]

Table 1: Representative Data for Locomotor Activity

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)
Vehicle-1500 ± 150
This compound51800 ± 200
This compound102500 ± 250
This compound203200 ± 300

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

The EPM is used to assess anxiety-like behavior.[9]

Protocol:

  • The apparatus consists of two open arms and two enclosed arms elevated above the floor.[9]

  • Acclimate animals to the testing room for at least 30 minutes.

  • Place the animal in the center of the maze, facing an open arm.[10]

  • Allow the animal to explore the maze for a 5-minute session.[10]

  • Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

  • Clean the maze between trials.

Expected Outcomes with NDRI Treatment: The effects of NDRIs on anxiety are mixed. Some studies with methylphenidate have shown anxiolytic effects (increased time in open arms), while others report no effect or even anxiogenic effects depending on the dose and treatment duration.[11][12]

Table 2: Representative Data for Elevated Plus Maze

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)
Vehicle-30 ± 525 ± 4
This compound535 ± 628 ± 5
This compound1045 ± 735 ± 6
This compound2032 ± 526 ± 4

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Animal Models for Obesity

Diet-induced obesity (DIO) in rats or mice is a widely used and translationally relevant model for studying the effects of anti-obesity drugs.[13] This model mimics the gradual weight gain observed in humans due to the consumption of high-fat, palatable diets.[14]

Experimental Workflow for Obesity Models

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a DIO model.

Obesity_Workflow Animal_Selection Select Animal Strain (e.g., Sprague-Dawley rats) Diet_Induction Induce Obesity with High-Fat Diet (e.g., 45-60% kcal from fat for 8-12 weeks) Animal_Selection->Diet_Induction Baseline_Measurements Baseline Measurements (Body Weight, Food Intake, Body Composition) Diet_Induction->Baseline_Measurements Treatment Chronic this compound Administration (e.g., 28 days via oral gavage) Baseline_Measurements->Treatment Monitor_Parameters Monitor Body Weight and Food Intake Daily Treatment->Monitor_Parameters Final_Measurements Final Measurements (Body Weight, Food Intake, Body Composition, Metabolic Markers) Monitor_Parameters->Final_Measurements Data_Analysis Data Analysis and Interpretation Final_Measurements->Data_Analysis

Caption: Experimental workflow for obesity studies.

Experimental Protocols for Obesity

Protocol:

  • House animals individually to allow for accurate measurement of food intake.

  • Provide a pre-weighed amount of high-fat diet daily.

  • Measure and record the amount of food remaining the following day to calculate daily food intake.

  • Measure and record the body weight of each animal daily or several times per week at the same time of day.

Expected Outcomes with NDRI Treatment: NDRIs are expected to reduce food intake and body weight.

Table 3: Representative Data for Food Intake and Body Weight in DIO Rats

Treatment GroupDose (mg/kg/day)Cumulative Food Intake (g) over 28 daysBody Weight Change (%) from Baseline
Vehicle-650 ± 30+5.2 ± 1.5
This compound10580 ± 25-2.1 ± 1.2
This compound20510 ± 20-8.5 ± 2.0
Pair-fed Control-510 ± 20-4.0 ± 1.8*

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Neurochemical Analysis

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters, such as dopamine and norepinephrine, in specific brain regions of freely moving animals.[15]

Protocol:

  • Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or striatum) and allow the animal to recover.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • After establishing a stable baseline, administer this compound (systemically or locally via reverse dialysis).

  • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Expected Outcomes with NDRI Treatment: this compound is expected to increase extracellular levels of dopamine and norepinephrine in the brain regions targeted. Bupropion has been shown to increase extracellular dopamine in the striatum and nucleus accumbens.[16][17]

Table 4: Representative Data for In Vivo Microdialysis in the Striatum

Treatment GroupDose (mg/kg)Peak Dopamine Increase (% of Baseline)Peak Norepinephrine Increase (% of Baseline)
Vehicle-110 ± 10105 ± 8
This compound10250 ± 30180 ± 20
This compound20400 ± 45250 ± 25

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

The animal models and experimental protocols detailed in these application notes provide a robust framework for investigating the therapeutic potential of this compound. By systematically evaluating its effects on behavior and neurochemistry in validated models of ADHD and obesity, researchers can gain valuable insights into its efficacy and mechanism of action. Careful consideration of experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable data.

References

Application Notes and Protocols for the Quantitative Analysis of Manifaxine in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manifaxine (GW-320,659) is a norepinephrine-dopamine reuptake inhibitor that was investigated for the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.[1] Although its development was discontinued, the need for robust analytical methods for novel chemical entities remains critical in drug discovery and development. This document provides a detailed application note and protocol for a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The described method is intended to support pharmacokinetic and toxicokinetic studies.

The method is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[2][3][4][5] While specific published methods for this compound are scarce due to its discontinued development, the protocols herein are derived from validated methods for structurally similar compounds and common practices in the field.[6][7][8]

Analytical Method Summary

This method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS) should be used to ensure accuracy and precision. For the purpose of this note, a hypothetical stable-isotope labeled this compound (this compound-d4) is proposed as the ideal IS.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or a suitable analog as an internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

  • 96-well collection plates

Standard Solutions and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS).

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 1, 2, 5, 10, 25, 50, 100, and 200 ng/mL). Prepare QC samples in blank plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Internal Standard Working Solution: Prepare a 50 ng/mL working solution of the IS in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label a 96-well collection plate.

  • To 50 µL of plasma sample (CS, QC, or unknown), add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile).

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC Conditions
ParameterValue
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
Mass Spectrometry Conditions
ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasNitrogen
MRM Transitions Compound
This compound
This compound-d4 (IS)

Note: The m/z values for this compound (Molar Mass: 243.254 g/mol ) are based on the protonated molecule [M+H]+. The Q3 fragment would be determined through compound optimization.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this analytical method, based on typical acceptance criteria from regulatory guidelines.[3][5]

Table 1: Calibration Curve Linearity and LLOQ

ParameterResult
Linearity Range1.00 - 200 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
LLOQ1.00 ng/mL
LLOQ Accuracy (% bias)Within ±20%
LLOQ Precision (%CV)≤ 20%

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (% Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (% Bias)
LLOQ1.00≤ 20%± 20%≤ 20%± 20%
Low QC3.00≤ 15%± 15%≤ 15%± 15%
Mid QC75.0≤ 15%± 15%≤ 15%± 15%
High QC150≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC3.0085 - 115%85 - 115%
High QC15085 - 115%85 - 115%

Visualizations

G sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep Spike with IS hplc HPLC Separation (Reversed-Phase) prep->hplc Inject Supernatant ms MS/MS Detection (MRM Mode) hplc->ms data_acq Data Acquisition ms->data_acq data_proc Data Processing (Integration & Calibration) data_acq->data_proc report Report Generation (Concentration Values) data_proc->report

Caption: Experimental workflow for this compound analysis.

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Stability Stability Validation->Stability Recovery Recovery Accuracy->Recovery MatrixEffect Matrix Effect Accuracy->MatrixEffect Precision->Recovery Precision->MatrixEffect Recovery->Validation MatrixEffect->Validation

Caption: Key parameters of bioanalytical method validation.

References

Application Notes and Protocols: Radioligand Binding Assays for Manifaxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manifaxine (GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed by GlaxoSmithKline.[1][2] As an analogue of radafaxine, a metabolite of bupropion, its primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3] This activity increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Radioligand binding assays are a fundamental tool for characterizing the interaction of a test compound like this compound with its target receptors.[4] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the target. By measuring the ability of an unlabeled compound (a "cold" ligand, such as this compound) to displace the radioligand, one can determine the binding affinity (Ki) of the test compound for the target protein. This application note provides detailed protocols for conducting competitive radioligand binding assays to characterize the affinity and selectivity of this compound for the human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

Under normal physiological conditions, monoamine transporters like NET and DAT are responsible for clearing their respective neurotransmitters (norepinephrine and dopamine) from the synaptic cleft, terminating the signal. This compound, as an NDRI, blocks these transporters. This inhibition leads to a prolonged presence of norepinephrine and dopamine in the synapse, enhancing their signaling effects on postsynaptic neurons.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron vesicle Vesicles (NE, DA) transporter NET / DAT NE NE vesicle->NE Release DA DA vesicle->DA Release MAO MAO transporter->MAO Metabolism NE->transporter Reuptake receptor Postsynaptic Receptors NE->receptor Signal DA->transporter Reuptake DA->receptor Signal This compound This compound This compound->transporter Blocks

Caption: this compound blocks NET and DAT, preventing neurotransmitter reuptake.

Binding Affinity Profile

While specific radioligand binding data for this compound is not widely available in the public domain, its profile is expected to be similar to other NDRIs. The following table presents the binding affinities (Ki, in nM) for the parent compound, Bupropion, and another well-characterized NDRI, Methylphenidate, at the three human monoamine transporters. Researchers should use this table as a reference for contextualizing their own experimentally determined values for this compound. A lower Ki value indicates higher binding affinity.

CompoundhNET (Ki, nM)hDAT (Ki, nM)hSERT (Ki, nM)Selectivity (NET/DAT)
Bupropion 526576>10,000~1
Methylphenidate 38 - 100190 - 23055,000 - >100,000~0.3
This compound User DeterminedUser DeterminedUser DeterminedUser Determined

Note: Data for Bupropion and Methylphenidate are compiled from various public sources for illustrative purposes.[2][3] Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for conducting competitive radioligand binding assays to determine the affinity of this compound for the human norepinephrine, dopamine, and serotonin transporters.

Principle of Competitive Binding Assays

In a competitive binding assay, a fixed concentration of a radioligand and a cell membrane preparation expressing the target transporter are incubated with varying concentrations of an unlabeled test compound (this compound). The test compound competes with the radioligand for binding to the transporter. The amount of radioligand bound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

cluster_0 Condition A: Radioligand Only cluster_1 Condition B: Competition Receptor1 Transporter Text1 Result: Maximum Signal Radioligand1 Radioligand Radioligand1->Receptor1 Binds Receptor2 Transporter Text2 Result: Reduced Signal Radioligand2 Radioligand Radioligand2->Receptor2 competes This compound This compound This compound->Receptor2 competes

Caption: this compound competes with the radioligand for the transporter binding site.

General Materials & Reagents
  • HEK293 cells stably expressing human NET, DAT, or SERT

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (Ice-cold Assay Buffer)

  • This compound and reference compounds (e.g., Desipramine for NET, GBR12909 for DAT, Citalopram for SERT)

  • Radioligands: [³H]Nisoxetine (for NET), [³H]CFT (WIN 35,428) (for DAT), [³H]Citalopram (for SERT)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester and vacuum filtration system

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Protocol 1: hNET Competitive Binding Assay
  • Membrane Preparation:

    • Culture HEK-hNET cells to ~90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge cell suspension at 1,000 x g for 5 min at 4°C.

    • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine protein concentration. Aliquot and store at -80°C.

  • Assay Procedure:

    • Thaw membrane aliquots on ice. Dilute to a final concentration of 20-40 µg protein per well in ice-cold Assay Buffer.

    • In a 96-well plate, add reagents in the following order (total volume = 250 µL):

      • 50 µL of Assay Buffer (for Total Binding) or a high concentration of a competing ligand like Desipramine (10 µM, for Non-Specific Binding).

      • 50 µL of this compound dilution series (e.g., 10 concentrations from 0.1 nM to 10 µM).

      • 50 µL of [³H]Nisoxetine diluted in Assay Buffer to a final concentration near its Kd (e.g., 1-2 nM).

      • 100 µL of the diluted membrane preparation.

    • Incubate the plate for 60-90 minutes at 4°C with gentle agitation.

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer.

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol 2: hDAT Competitive Binding Assay
  • Procedure: Follow the general protocol for hNET with the following modifications:

    • Cell Line: Use HEK293 cells stably expressing human DAT (HEK-hDAT).

    • Radioligand: Use [³H]CFT (WIN 35,428) at a final concentration near its Kd (e.g., 2-5 nM).

    • Non-Specific Binding: Use a high concentration of a DAT-selective ligand like GBR12909 (10 µM).

    • Incubation: Incubate for 60-120 minutes at 4°C or room temperature.

Protocol 3: hSERT Selectivity Assay
  • Procedure: Follow the general protocol for hNET with the following modifications:

    • Cell Line: Use HEK293 cells stably expressing human SERT (HEK-hSERT).

    • Radioligand: Use [³H]Citalopram at a final concentration near its Kd (e.g., 1-2 nM).

    • Non-Specific Binding: Use a high concentration of a SERT-selective ligand like Fluoxetine (10 µM).

    • Incubation: Incubate for 60 minutes at room temperature.

General Experimental Workflow

The following diagram outlines the key steps common to all three competitive binding assay protocols.

arrow arrow prep 1. Preparation - Thaw/dilute cell membranes - Prepare this compound dilutions - Prepare radioligand solution plate 2. Plate Incubation - Add buffer/NSB ligand - Add this compound dilutions - Add radioligand - Add membranes to start reaction prep->plate incubate 3. Binding Incubate plate at specified temperature and time (e.g., 60 min at 4°C) plate->incubate filter 4. Separation Rapidly filter plate contents through glass fiber filters to separate bound from free radioligand incubate->filter wash 5. Washing Wash filters with ice-cold buffer to remove unbound radioligand filter->wash count 6. Quantification Place filters in scintillation cocktail and measure radioactivity (CPM) in a scintillation counter wash->count analyze 7. Data Analysis - Calculate Specific Binding - Plot dose-response curve - Determine IC50 and Ki values count->analyze

Caption: Workflow for a typical 96-well format radioligand binding assay.

References

Application Notes and Protocols: Techniques for Synthesizing Manifaxine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manifaxine, a norepinephrine-dopamine reuptake inhibitor (NDRI), represents a significant scaffold for the development of novel therapeutics targeting central nervous system disorders. This document provides detailed application notes and protocols for the synthesis of this compound and its analogues. The methodologies outlined herein are based on established chemical transformations and offer a comprehensive guide for researchers in medicinal chemistry and drug development. This document includes step-by-step synthetic procedures, protocols for biological evaluation, and a visual representation of the relevant signaling pathway.

Introduction to this compound

This compound (developmental code name GW-320,659) is a selective norepinephrine (NE) and dopamine (DA) reuptake inhibitor.[1][2] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling. This mechanism of action has been explored for the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity.[1][2] this compound is a structural analogue of radafaxine, which is a metabolite of the well-known antidepressant bupropion.[1][3] The morpholine core and the 3,5-difluorophenyl substituent of this compound are key structural features that contribute to its activity and selectivity. The synthesis of this compound analogues allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and Analogues

The synthesis of this compound can be accomplished via a three-step sequence starting from a substituted benzonitrile. This general approach can be adapted to produce a variety of analogues by modifying the starting materials.

General Synthetic Scheme

The overall synthetic route to this compound is depicted below. The key steps involve a Grignard reaction to form a propiophenone intermediate, followed by alpha-bromination, and finally, a cyclization reaction with an appropriate amino alcohol.

This compound Synthesis Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Alpha-Bromination cluster_step3 Step 3: Cyclization A 3,5-Difluorobenzonitrile C 3,5-Difluoropropiophenone A->C EtMgBr, THF B Ethylmagnesium Bromide D 3,5-Difluoropropiophenone F 2-Bromo-3',5'-difluoropropiophenone D->F Br2, CH2Cl2 E Bromine (Br2) G 2-Bromo-3',5'-difluoropropiophenone I This compound G->I DL-Alaninol, Acetonitrile H DL-Alaninol

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 3,5-Difluoropropiophenone (Intermediate 1)

  • Materials:

    • 3,5-Difluorobenzonitrile

    • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 3,5-difluorobenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add ethylmagnesium bromide (1.2 eq) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3,5-difluoropropiophenone.

Protocol 2.2.2: Synthesis of 2-Bromo-3',5'-difluoropropiophenone (Intermediate 2)

  • Materials:

    • 3,5-Difluoropropiophenone

    • Bromine (Br₂)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3,5-difluoropropiophenone (1.0 eq) in DCM.

    • Add a solution of bromine (1.05 eq) in DCM dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3',5'-difluoropropiophenone, which can often be used in the next step without further purification.

Protocol 2.2.3: Synthesis of this compound

  • Materials:

    • 2-Bromo-3',5'-difluoropropiophenone

    • DL-Alaninol (2-Amino-1-propanol)

    • Acetonitrile

    • Triethylamine (optional, as a base)

  • Procedure:

    • To a solution of 2-bromo-3',5'-difluoropropiophenone (1.0 eq) in acetonitrile, add DL-alaninol (2.2 eq).

    • If desired, triethylamine (1.1 eq) can be added as an acid scavenger.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford this compound.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved by modifying the starting materials in the general synthetic scheme.

  • Analogues with modified phenyl rings: By starting with different substituted benzonitriles (e.g., 3,4-difluorobenzonitrile, 4-chlorobenzonitrile, 3-methoxybenzonitrile), a variety of analogues with different substitution patterns on the phenyl ring can be synthesized. The subsequent steps of Grignard reaction, bromination, and cyclization would follow similar procedures as for this compound.

  • Analogues with modified morpholine rings: The use of different amino alcohols in the final cyclization step allows for the introduction of diversity in the morpholine ring. For example, using 2-amino-2-methyl-1-propanol would lead to a gem-dimethyl substitution at the 5-position of the morpholine ring.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a this compound analogue, (2S, 3S, 5R)-2-(3,4-Difluorophenyl)-3,5-dimethylmorpholine hydrochloride, based on a patent report.[4] Researchers should expect similar yields and will need to perform their own characterization.

StepProductStarting MaterialReagentsSolventYield (%)
13,4-Difluoropropiophenone3,4-DifluorobenzonitrileEthylmagnesium bromideTHF~85%
22-Bromo-3',4'-difluoropropiophenone3,4-DifluoropropiophenoneDioxane dibromideDioxane~90%
3(2S, 3S, 5R)-2-(3,4-Difluorophenyl)-3,5-dimethylmorpholine2-Bromo-3',4'-difluoropropiophenoneDL-AlaninolAcetonitrile~60%

Note: Yields are approximate and may vary depending on reaction scale and purification methods.

Biological Evaluation

The biological activity of newly synthesized this compound analogues is primarily assessed through their ability to inhibit the reuptake of norepinephrine and dopamine.

Norepinephrine and Dopamine Transporter Binding Assays

These assays determine the affinity of the compounds for the norepinephrine and dopamine transporters.

Protocol 3.1.1: Radioligand Binding Assay

  • Materials:

    • HEK293 cells stably expressing human NET or DAT

    • [³H]Nisoxetine (for NET) or [³H]WIN 35,428 (for DAT)

    • Test compounds (this compound analogues)

    • Assay buffer (e.g., Tris-HCl with appropriate salts)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare cell membranes from HEK-hNET or HEK-hDAT cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the compounds to block the uptake of neurotransmitters into cells.

Protocol 3.2.1: [³H]Norepinephrine and [³H]Dopamine Uptake Assay

  • Materials:

    • SK-N-BE(2)C cells (for NET) or HEK293 cells expressing DAT

    • [³H]Norepinephrine or [³H]Dopamine

    • Test compounds

    • Krebs-Ringer-HEPES (KRH) buffer

  • Procedure:

    • Plate the cells in a 24- or 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound in KRH buffer.

    • Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine or [³H]Dopamine.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ values for uptake inhibition.

Signaling Pathway

This compound and its analogues exert their effects by inhibiting the reuptake of norepinephrine and dopamine, thus increasing their concentration in the synaptic cleft. This leads to enhanced activation of postsynaptic adrenergic and dopaminergic receptors, which in turn modulates various downstream signaling cascades.

NDRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_DA_vesicle NE/DA Vesicles NE_DA_release NE/DA Release NE_DA_vesicle->NE_DA_release NE Norepinephrine NE_DA_release->NE DA Dopamine NE_DA_release->DA NET NET DAT DAT NE->NET Reuptake Ad_Receptor Adrenergic Receptor (GPCR) NE->Ad_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptor (GPCR) DA->DA_Receptor Binding This compound This compound This compound->NET Inhibition This compound->DAT Inhibition G_Protein G-Protein Ad_Receptor->G_Protein DA_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects (e.g., CREB phosphorylation, Gene expression changes) PKA->Downstream

Caption: Mechanism of action of this compound as a norepinephrine-dopamine reuptake inhibitor.

Conclusion

The synthetic routes and biological evaluation protocols provided in this document offer a solid foundation for the synthesis and characterization of this compound analogues. By systematically modifying the core structure, researchers can explore the SAR of this important class of NDRIs, potentially leading to the discovery of new drug candidates with improved therapeutic profiles. The provided diagrams for the synthetic workflow and signaling pathway serve as valuable visual aids for understanding the key concepts.

References

Application Notes and Protocols for the Administration of Manifaxine in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selection of an appropriate administration route is a critical decision in the preclinical evaluation of a novel therapeutic agent such as Manifaxine. This choice influences the compound's pharmacokinetic and pharmacodynamic profile, ultimately impacting the interpretation of efficacy and safety data. These application notes provide a comprehensive overview of common administration routes for this compound in animal research, complete with detailed protocols and data presentation formats to guide researchers, scientists, and drug development professionals. The following information is intended to serve as a foundational guide and should be adapted to specific experimental goals and in compliance with institutional animal care and use committee (IACUC) guidelines.[1][2][3][4]

Application Notes: Selecting an Administration Route

The primary routes for administering substances to laboratory animals are broadly categorized as enteral (via the gastrointestinal tract) and parenteral (outside the gastrointestinal tract).[1][2] The choice among these routes depends on the physicochemical properties of this compound, the desired therapeutic objective, and the experimental model.

  • Oral Administration (PO): This is often the preferred route for non-invasive, chronic dosing studies, especially if it is the intended clinical route.[5] It can be achieved through voluntary consumption in medicated food or jelly, or by oral gavage for precise dose administration.[6][7][8][9] However, this route may be subject to the first-pass effect, potentially reducing bioavailability.[10]

  • Intravenous Administration (IV): This route ensures 100% bioavailability and rapid onset of action by delivering this compound directly into the systemic circulation.[3] It is ideal for pharmacokinetic studies determining clearance and volume of distribution.[10] IV administration can be given as a rapid bolus or a slower infusion.[2][4]

  • Intraperitoneal Administration (IP): In this method, this compound is injected into the abdominal cavity. It is a common parenteral route in rodents, offering rapid absorption, though it can be more variable than IV administration.[1][2] Care must be taken to avoid injection into the bladder or gastrointestinal tract.[1]

  • Subcutaneous Administration (SC): This involves injecting this compound into the space between the skin and the underlying muscle. It generally results in slower, more sustained absorption compared to IV or IP routes and is suitable for compounds that may be irritating when administered via other routes.[1][2][3]

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables provide a template for summarizing and comparing the pharmacokinetic data of this compound following administration by different routes in various animal models.

Table 1: Single-Dose Pharmacokinetics of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Oral (PO)10DataDataDataData
Intravenous (IV)2DataDataData100
Intraperitoneal (IP)5DataDataDataData
Subcutaneous (SC)5DataDataDataData

Table 2: Single-Dose Pharmacokinetics of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Oral (PO)10DataDataDataData
Intravenous (IV)2DataDataData100
Intraperitoneal (IP)5DataDataDataData
Subcutaneous (SC)5DataDataDataData

Table 3: Single-Dose Pharmacokinetics of this compound in Non-Human Primates

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Oral (PO)5DataDataDataData
Intravenous (IV)1DataDataData100
Subcutaneous (SC)2DataDataDataData

Experimental Protocols

The following protocols are generalized and should be performed by trained personnel in accordance with an IACUC-approved protocol.[1][2][4]

Protocol 1: Oral Gavage Administration in Rodents

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound formulation

  • Appropriate gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume.

  • Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this can be done by scruffing the neck to immobilize the head.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

  • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and restart.

  • Administration: Once the needle is in the correct position, slowly administer the this compound formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.[3]

Protocol 2: Intravenous Injection in Rodents (Tail Vein)

Objective: To deliver this compound directly into the systemic circulation for rapid effect and complete bioavailability.

Materials:

  • This compound formulation (sterile)

  • Appropriate gauge needle and syringe (e.g., 27-30G for mice)

  • Restraining device

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Animal Preparation: Place the rodent in a restraining device.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.

  • Injection: Swab the tail with alcohol. Insert the needle, bevel up, into the vein at a shallow angle.

  • Aspirate gently to confirm placement (a small flash of blood should enter the syringe hub).

  • Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Protocol 3: Intraperitoneal Injection in Rodents

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound formulation

  • Appropriate gauge needle and syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dose volume.

  • Restraint: Manually restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: The preferred injection site is the lower right abdominal quadrant.[1]

  • Injection: Insert the needle at a 30-45 degree angle. Aspirate before injecting to ensure the needle has not entered the bladder or intestines.[1][2]

  • Slowly inject the solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 4: Subcutaneous Injection in Rodents

Objective: To administer this compound for slower, sustained absorption.

Materials:

  • This compound formulation

  • Appropriate gauge needle and syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal for accurate dosing.

  • Injection Site: A common site is the loose skin over the back, between the shoulder blades.

  • Injection: Tent the skin and insert the needle into the base of the tented area, parallel to the body.

  • Aspirate to ensure a vessel has not been punctured.

  • Inject the this compound solution. A small bleb will form under the skin.

  • Post-Injection Care: Gently massage the area to aid in dispersion of the solution.

Visualizations

G Workflow for Selecting an Administration Route for this compound start Start: New Study with this compound q1 What is the intended clinical route? start->q1 q2 Is rapid onset or 100% bioavailability required? q1->q2 Parenteral or Unknown oral Oral (PO) Route q1->oral Oral q3 Is sustained release desired? q2->q3 No iv Intravenous (IV) Route q2->iv Yes q4 Is the study acute or chronic? q3->q4 No sc Subcutaneous (SC) Route q3->sc Yes q4->sc Chronic ip Intraperitoneal (IP) Route q4->ip Acute end_po Select PO Route (Gavage or Voluntary) oral->end_po end_iv Select IV Route (Bolus or Infusion) iv->end_iv end_sc Select SC Route sc->end_sc end_ip Select IP Route ip->end_ip G General Experimental Workflow for a this compound Pharmacokinetic Study start Study Initiation protocol IACUC Protocol Approval start->protocol acclimatization Animal Acclimatization protocol->acclimatization grouping Randomization into Dosing Groups acclimatization->grouping dosing This compound Administration (e.g., IV, PO, SC, IP) grouping->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis Bioanalysis of this compound (e.g., LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis report Final Report Generation pk_analysis->report end Study Completion report->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Manifaxine Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Manifaxine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer. What is happening?

A1: This is a common issue known as "DMSO crashing" or precipitation. This compound, being a poorly soluble compound, is readily dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous environment (like cell culture media or assay buffers), the DMSO is rapidly diluted, and the solubility of this compound in the resulting mixed solvent system decreases significantly. If the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of solution.[1][2][3] It is crucial to ensure that the final concentration of DMSO in your assay is as low as possible while maintaining this compound solubility, typically below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[4][5]

Q2: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A2: You can determine the kinetic solubility of this compound in your medium by preparing a series of dilutions of your DMSO stock in the assay buffer. After a short incubation period, the presence of precipitate can be visually inspected or measured using techniques like nephelometry (light scattering) or by centrifuging the samples and measuring the concentration of the supernatant via UV-spectroscopy or HPLC.[6] This will give you a practical upper concentration limit for your experiments.

Q3: Can the pH of my buffer affect this compound's solubility?

A3: Yes, if this compound has ionizable groups (weakly acidic or basic moieties), the pH of the solution can significantly influence its solubility.[][8][9] For a weakly basic compound, solubility will generally increase at a lower pH, while a weakly acidic compound will be more soluble at a higher pH. It is advisable to determine the pH-solubility profile of this compound to identify the optimal pH range for your experiments.

Q4: Are there any alternative solvents to DMSO that I can use?

A4: While DMSO is a common choice, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used to prepare stock solutions. However, the issue of precipitation upon dilution into aqueous media will likely persist. The choice of solvent should be guided by the specific requirements of your assay and the compatibility with your biological system. It's important to always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments.

Q5: My IC50 value for this compound is not reproducible. Could this be related to solubility?

A5: Absolutely. Poor solubility is a major cause of variability in in vitro assays.[10] If this compound precipitates during the experiment, the actual concentration of the compound in solution and available to interact with the target will be lower and inconsistent across different wells or experiments. This can lead to an overestimation of the IC50 value and poor reproducibility. Ensuring this compound remains in solution throughout the assay is critical for obtaining accurate and reliable data.

Troubleshooting Guides

Issue 1: Visible Precipitation of this compound in Assay Wells

Possible Cause: The concentration of this compound exceeds its solubility in the final assay medium. The final percentage of DMSO may be too low to maintain solubility.

Solutions:

  • Decrease Final this compound Concentration: Test a lower concentration range of this compound in your assay.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible (ideally ≤0.5%), you can slightly increase it if your cells or assay can tolerate it, to improve this compound's solubility.[4] Always verify the tolerance of your system to the final DMSO concentration.

  • Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can sometimes help improve solubility.[11] However, their compatibility with the assay must be validated.

  • pH Adjustment: If this compound is ionizable, adjusting the pH of your assay buffer (within a range compatible with your biological system) can increase its solubility.[]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs and increase their aqueous solubility.[12][13][14][15]

Issue 2: Inconsistent or Non-reproducible Assay Results

Possible Cause: Undetected microprecipitation of this compound, leading to variable effective concentrations.

Solutions:

  • Pre-assay Solubility Check: Before conducting your main experiment, perform a visual or instrumental check for precipitation at the highest concentration of this compound you plan to use.

  • Serial Dilution Method: Prepare your this compound dilutions serially in the final assay buffer rather than adding a small volume of high-concentration stock directly to the wells. This can help mitigate localized high concentrations that lead to precipitation.

  • Gentle Mixing: Ensure thorough but gentle mixing after adding this compound to the assay wells to promote dissolution and prevent localized precipitation.

  • Sonication: Briefly sonicating the stock solution before dilution can sometimes help in breaking down small aggregates.[1]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents and Buffers

Solvent/BufferTemperature (°C)Maximum Soluble Concentration (µg/mL)
Water25< 1
Phosphate Buffered Saline (PBS), pH 7.425< 1
DMSO25> 10,000
Ethanol25500
PBS with 0.5% DMSO2525
PBS with 1% DMSO2550
PBS with 5% Tween® 8025150
PBS with 10mM HP-β-Cyclodextrin25200

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should determine the actual solubility of this compound in their specific experimental systems.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Prepare a High-Concentration Stock Solution: Weigh out the desired amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions from your high-concentration stock using 100% DMSO.

  • Prepare Final Working Solutions: For your assay, dilute the intermediate DMSO stocks into your final aqueous assay buffer. To minimize precipitation, add the DMSO stock to the buffer while vortexing gently. The final DMSO concentration should ideally not exceed 0.5%.[4]

Protocol 2: pH-Dependent Solubility Assessment of this compound
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) that are compatible with your analytical method.

  • Add Excess this compound: Add an excess amount of this compound powder to each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the samples at high speed to pellet the undissolved this compound.

  • Quantify Soluble this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Plot Data: Plot the measured solubility (concentration) against the pH of the buffers to generate a pH-solubility profile.

Protocol 3: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD solutions in your aqueous assay buffer (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Add this compound: Add a consistent amount of this compound (in a small volume of DMSO stock) to each HP-β-CD solution.

  • Equilibrate: Gently mix and allow the solutions to equilibrate for a specified period (e.g., 1 hour) at a constant temperature.

  • Assess Solubility: Visually inspect for precipitation or quantify the amount of dissolved this compound in the supernatant after centrifugation.

  • Determine Optimal Concentration: Identify the lowest concentration of HP-β-CD that effectively prevents this compound precipitation at your desired experimental concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_check Solubility Assessment cluster_troubleshoot Troubleshooting cluster_assay In Vitro Assay stock Prepare High-Concentration This compound Stock in DMSO dilutions Create Intermediate Dilutions in DMSO stock->dilutions test_sol Determine Kinetic Solubility in Assay Buffer dilutions->test_sol precip Precipitation? test_sol->precip adjust_conc Adjust this compound/ DMSO Concentration precip->adjust_conc Yes final_prep Prepare Final Working Solutions in Assay Buffer precip->final_prep No adjust_conc->test_sol use_excipient Use Excipients (e.g., Cyclodextrin, Co-solvent) use_excipient->test_sol adjust_ph Adjust Buffer pH adjust_ph->test_sol perform_assay Perform Assay final_prep->perform_assay data_analysis Analyze and Interpret Data perform_assay->data_analysis

Caption: Experimental workflow for handling this compound solubility issues.

decision_tree start Precipitation Observed? q1 Is final this compound concentration > 50µM? start->q1 Yes end_node Proceed with Experiment start->end_node No a1_yes Reduce concentration to < 50µM q1->a1_yes Yes q2 Is final DMSO concentration < 0.5%? q1->q2 No a1_yes->q2 a2_yes Increase DMSO to 0.5% (if cells tolerate) q2->a2_yes Yes q3 Is this compound ionizable? q2->q3 No a2_yes->q3 a3_yes Adjust buffer pH q3->a3_yes Yes a3_no Consider using solubilizing excipients q3->a3_no No a3_yes->end_node excipients Use Cyclodextrins or Co-solvents a3_no->excipients excipients->end_node

Caption: Decision tree for troubleshooting this compound precipitation.

signaling_pathway Manifaxine_sol Soluble this compound Receptor Target Receptor Manifaxine_sol->Receptor Binds and Activates Manifaxine_precip Precipitated this compound (Inactive) Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway of this compound.

References

Technical Support Center: Optimizing Manifaxine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Manifaxine dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (developmental code name: GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its primary mechanism of action is to block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[2][3] This enhances noradrenergic and dopaminergic neurotransmission.

Q2: What is a recommended starting dose for this compound in rodent models?

While specific in vivo preclinical data for this compound is limited due to its discontinued development, a starting dose can be extrapolated from studies on structurally and mechanistically similar compounds like bupropion. For bupropion, effective doses in rats in behavioral studies have ranged from 10 mg/kg to 40 mg/kg.

Based on this, a conservative starting dose for this compound in rodents would be in the 10-20 mg/kg range, administered via oral gavage or intraperitoneal injection. A dose-response study is highly recommended to determine the optimal dose for your specific experimental model and endpoint.

Q3: What are the expected behavioral effects of this compound in animal models?

As an NDRI, this compound is expected to have stimulant-like effects. In preclinical models, this may manifest as:

  • Increased locomotor activity.

  • Antidepressant-like effects in models such as the forced swim test or tail suspension test.

  • Improved cognitive performance in relevant models.

  • Potential for effects on reward and motivation.

Q4: What vehicle should I use to dissolve this compound for in vivo administration?

The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. For oral gavage, a common and generally well-tolerated vehicle is 0.5% or 1% carboxymethylcellulose (CMC) in sterile water or saline . If solubility is an issue, a small percentage of a co-solvent like DMSO or PEG-400 may be used, but it is crucial to run a vehicle-only control group to account for any effects of the vehicle itself.[4] For intraperitoneal injections, sterile saline is the preferred vehicle if the compound is sufficiently soluble.

Troubleshooting Guides

Issue 1: Inconsistent or No Behavioral Effects Observed
Potential Cause Troubleshooting Steps
Inappropriate Dosage - Conduct a dose-response study to identify the optimal dose. Start with a low dose (e.g., 10 mg/kg) and titrate upwards. - Consider the possibility of a U-shaped dose-response curve, where higher doses may be less effective.
Incorrect Administration - Ensure proper oral gavage technique to prevent accidental administration into the lungs. - Verify the correct volume and concentration of the dosing solution.
Vehicle-Related Issues - Confirm the stability of this compound in the chosen vehicle over the duration of the experiment. - Assess the tolerability of the vehicle in a separate control group. Some vehicles can have behavioral effects.[4][5]
Animal Acclimation - Ensure animals have had an adequate acclimation period (at least 3-7 days) to the facility and handling to minimize stress-induced variability.[6][7][8]
Timing of Behavioral Testing - Determine the peak plasma concentration (Tmax) of this compound to time the behavioral testing accordingly. This may require a pilot pharmacokinetic study.
Issue 2: Adverse Events or Toxicity Observed
Potential Cause Troubleshooting Steps
Dosage Too High - Immediately reduce the dose. - Monitor animals closely for signs of distress, such as excessive hyperactivity, stereotypy, seizures, or weight loss.
Vehicle Toxicity - If using co-solvents like DMSO, ensure the final concentration is low (typically <10%) and well-tolerated. - Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.
Route of Administration - Consider switching from intraperitoneal injection to oral gavage, which may reduce acute toxicity and better mimic the intended clinical route.
Animal Health Status - Ensure that all animals are healthy and free from underlying conditions before starting the experiment.

Experimental Protocols

Dose-Response Study Protocol for this compound in a Rodent Model of Depression (Forced Swim Test)

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow for a 7-day acclimation period.

  • Drug Preparation: Prepare this compound in a vehicle of 0.5% CMC in sterile saline. Prepare dosing solutions for 0 (vehicle), 10, 20, and 40 mg/kg.

  • Experimental Groups:

    • Group 1: Vehicle control (0.5% CMC in saline)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (20 mg/kg)

    • Group 4: this compound (40 mg/kg)

  • Administration: Administer the assigned treatment via oral gavage 60 minutes before the forced swim test.

  • Forced Swim Test:

    • Day 1 (Pre-test): Place each rat individually in a cylinder of water (25°C, 30 cm deep) for 15 minutes.

    • Day 2 (Test): 24 hours after the pre-test, place the rats back in the water cylinder for 5 minutes. Record the duration of immobility.

  • Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.

Visualizations

Manifaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds Postsynaptic_Effect Enhanced Signal Transduction NE_Receptor->Postsynaptic_Effect DA_Receptor->Postsynaptic_Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Acclimation Animal Acclimation (7 days) Start->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Dose_Prep This compound Dose Preparation Administration Drug Administration (e.g., Oral Gavage) Dose_Prep->Administration Randomization->Administration Behavioral_Test Behavioral Testing (e.g., Forced Swim Test) Administration->Behavioral_Test Data_Collection Data Collection and Analysis Behavioral_Test->Data_Collection End End Data_Collection->End

Caption: A typical experimental workflow for a this compound study.

References

Addressing stability problems with Manifaxine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability problems encountered with Manifaxine in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow overnight. What is the likely cause?

A slight yellow discoloration in this compound solutions upon standing, especially when exposed to light, is often an early indicator of oxidative degradation or photodecomposition.[1][2][3] It is crucial to investigate the cause to ensure the integrity of your experimental results. We recommend performing a quick UV-Vis scan to check for changes in the absorbance spectrum compared to a freshly prepared solution.

Q2: I'm observing precipitation in my this compound stock solution. What should I do?

Precipitation can occur for several reasons, including poor solubility at the current pH, temperature fluctuations, or the formation of insoluble degradation products.[4][5] First, confirm the pH of your solution, as this compound's solubility is pH-dependent (see Table 1). If the pH is appropriate, consider whether the solution was exposed to temperature changes. If degradation is suspected, the precipitate should be isolated and analyzed to identify its composition.

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

Based on forced degradation studies, the primary degradation pathways for this compound are hydrolysis and oxidation.[1][2][6] Hydrolysis is more pronounced at acidic and alkaline pH, while oxidation can be initiated by exposure to air (oxygen), light, or trace metal ions.[1][7] Understanding these pathways is critical for developing stable formulations and ensuring accurate experimental outcomes.[8]

Q4: How does pH affect the stability of this compound in solution?

The stability of this compound is significantly influenced by the pH of the solution. Our studies indicate that this compound is most stable in a pH range of 4.0 to 5.5. Outside of this range, it is susceptible to acid- and base-catalyzed hydrolysis. For quantitative data on degradation rates at different pH values, please refer to Table 2.

Q5: What are the recommended storage conditions for this compound stock solutions?

To minimize degradation, we recommend storing this compound stock solutions at 2-8°C, protected from light.[1][9] Solutions should be prepared in a buffer with a pH between 4.0 and 5.5. For long-term storage, consider aliquoting the stock solution and freezing at -20°C or below. However, it is essential to conduct freeze-thaw stability studies to ensure this does not adversely affect the compound.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Problem: Unexpected Peaks in Chromatography

If you observe unexpected peaks in your chromatogram, it may indicate the presence of degradation products.

Troubleshooting Workflow:

start Unexpected peaks observed in chromatogram check_blank 1. Analyze a blank (solvent) injection. Are the peaks present? start->check_blank blank_peaks Peaks are from the solvent or system. Investigate solvent purity and system contamination. check_blank->blank_peaks Yes no_blank_peaks Peaks are related to the this compound sample. check_blank->no_blank_peaks No compare_fresh 2. Compare with a freshly prepared This compound standard solution. Are the new peaks present in the fresh sample? no_blank_peaks->compare_fresh fresh_peaks Potential issue with the solid this compound lot. Contact technical support. compare_fresh->fresh_peaks Yes no_fresh_peaks Degradation has occurred in the aged solution. compare_fresh->no_fresh_peaks No investigate 3. Proceed to Forced Degradation Studies to identify the degradants. no_fresh_peaks->investigate cluster_causes Potential Causes cluster_contributing_factors Contributing Factors cluster_consequences Consequences hydrolysis Hydrolysis loss_of_potency Loss of Potency / Inconsistent Results hydrolysis->loss_of_potency oxidation Oxidation oxidation->loss_of_potency photodegradation Photodegradation photodegradation->loss_of_potency adsorption Adsorption to container adsorption->loss_of_potency ph Incorrect pH ph->hydrolysis temp High Temperature temp->hydrolysis temp->oxidation light Light Exposure light->photodegradation headspace Oxygen in Headspace headspace->oxidation container Container Material container->adsorption cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (10% H₂O₂, 25°C) stock->oxidation photo Photolysis (ICH Q1B) stock->photo thermal Thermal (Solid, 80°C) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc

References

Manifaxine Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Manifaxine (GW-320,659) is an investigational compound whose development was discontinued. As such, comprehensive public data on its off-target pharmacology is limited. The following information is provided for research and educational purposes and is based on the known pharmacology of its drug class (norepinephrine-dopamine reuptake inhibitors) and its structural analog, bupropion. The off-target profile presented here is a hypothetical scenario designed to guide researchers in their experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI). Its primary targets are the norepinephrine transporter (NET) and the dopamine transporter (DAT). By inhibiting these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission.

Q2: My results suggest off-target effects. What are the potential secondary targets for a compound like this compound?

A2: While its parent compound, bupropion, is known for a relatively "clean" off-target profile, structural modifications in this compound could theoretically lead to interactions with other receptors.[1][2] Based on its chemical structure and the common off-target liabilities of similar central nervous system agents, potential off-target interactions could include adrenergic receptors (alpha and beta subtypes).[1] It is crucial to experimentally verify any suspected off-target activity.

Q3: I am observing an unexpected cardiovascular response in my animal model. Could this be an off-target effect of this compound?

A3: Yes, an unexpected cardiovascular response could be indicative of off-target effects, particularly at adrenergic receptors which are key regulators of cardiovascular function. For example, antagonism of α1-adrenergic receptors can lead to hypotension, while activity at β1-adrenergic receptors could alter heart rate. A comprehensive safety pharmacology assessment is necessary to determine the cause of such an effect.

Q4: How can I differentiate between the primary and off-target effects of this compound in my cellular assays?

A4: To dissect the on-target versus off-target effects, you can employ several strategies. Use cell lines that express the primary targets (NET and DAT) but lack the suspected off-target receptors, and vice-versa. Additionally, co-administration of a highly selective antagonist for the suspected off-target receptor should reverse the off-target effect without altering the primary activity of this compound.

Q5: What is a typical concentration range to use for this compound in in-vitro off-target screening?

A5: For initial screening, it is recommended to test a wide concentration range of this compound, typically from 1 nM to 10 µM. This range will help in identifying potential off-target interactions across a broad spectrum of potencies and will be informative for designing more focused follow-up experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results in cell-based functional assays. Off-target activity of this compound on endogenous receptors in the cell line.Profile the receptor expression of your cell line. Use a cell line with a well-defined receptor expression profile or one that has been engineered to express only the target of interest.
Unexpected decrease in blood pressure in an animal model. Potential off-target antagonism of α1-adrenergic receptors.Conduct a radioligand binding assay to determine the affinity of this compound for α1-adrenergic receptors. Follow up with a functional assay to confirm antagonistic activity.
Discrepancy between binding affinity and functional potency. This compound may be a partial agonist or antagonist, or its activity may be influenced by assay conditions.Perform a functional assay that measures a downstream signaling event (e.g., cAMP accumulation for β-adrenergic receptors) to characterize the nature of the interaction.
High background signal in radioligand binding assays. Non-specific binding of this compound or the radioligand to cellular membranes or filter plates.Optimize your assay buffer and washing steps. Include a non-specific binding control (a high concentration of a known ligand) to accurately determine specific binding.

Data Presentation

Table 1: Hypothetical On-Target and Off-Target Binding Profile of this compound
TargetAssay TypeLigandThis compound Kᵢ (nM)
Norepinephrine Transporter (NET) Binding Affinity[³H]Nisoxetine15
Dopamine Transporter (DAT) Binding Affinity[³H]WIN 35,42850
α1A Adrenergic ReceptorBinding Affinity[³H]Prazosin850
α2A Adrenergic ReceptorBinding Affinity[³H]Rauwolscine>10,000
β1 Adrenergic ReceptorBinding Affinity[³H]CGP-121771,500
β2 Adrenergic ReceptorBinding Affinity[³H]Dihydroalprenolol>10,000

Note: Values for adrenergic receptors are hypothetical and for illustrative purposes.

Table 2: Hypothetical Functional Activity of this compound at Off-Target Receptors
TargetAssay TypeParameter MeasuredThis compound IC₅₀/EC₅₀ (nM)Functional Effect
α1A Adrenergic ReceptorCalcium MobilizationEC₅₀ of Phenylephrine1,200Antagonist
β1 Adrenergic ReceptorcAMP AccumulationEC₅₀ of Isoproterenol2,500Antagonist

Note: Values are hypothetical and for illustrative purposes.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for α1A and β1 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α1A or β1 adrenergic receptor.

  • Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand: Use [³H]Prazosin for the α1A receptor and [³H]CGP-12177 for the β1 receptor at a concentration close to their Kₔ.

  • Competition Binding: Incubate the cell membranes with the radioligand and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) in a 96-well plate.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Accumulation for β1 Adrenergic Receptor

Objective: To determine the functional effect (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at the β1 adrenergic receptor.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human β1 adrenergic receptor.

  • Assay Medium: Use a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode: Treat the cells with increasing concentrations of this compound and measure cAMP levels.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before stimulating with a known β1 agonist (e.g., isoproterenol at its EC₈₀ concentration).

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: In agonist mode, plot the dose-response curve to determine the EC₅₀. In antagonist mode, plot the inhibition curve to determine the IC₅₀.

Visualizations

Manifaxine_Primary_Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NE_reuptake Norepinephrine Reuptake DA_reuptake Dopamine Reuptake Extracellular_NE Increased Extracellular NE Extracellular_DA Increased Extracellular DA Noradrenergic_Signaling Enhanced Noradrenergic Signaling Extracellular_NE->Noradrenergic_Signaling Dopaminergic_Signaling Enhanced Dopaminergic Signaling Extracellular_DA->Dopaminergic_Signaling

Caption: Primary signaling pathway of this compound.

Manifaxine_Off_Target_Pathway This compound This compound Alpha1_AR α1 Adrenergic Receptor This compound->Alpha1_AR Antagonizes Gq_protein Gq Protein Activation Alpha1_AR->Gq_protein Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium_Release Intracellular Ca²⁺ Release IP3_DAG->Calcium_Release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Calcium_Release->Cellular_Response

Caption: Hypothetical off-target pathway of this compound.

Off_Target_Screening_Workflow start Start: Suspected Off-Target Effect binding_assay Radioligand Binding Assay (e.g., for Adrenergic Receptors) start->binding_assay determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity functional_assay Functional Assay (e.g., cAMP, Ca²⁺ flux) determine_affinity->functional_assay If binding is significant characterize_activity Characterize Activity (Agonist/Antagonist, IC₅₀/EC₅₀) functional_assay->characterize_activity in_vivo_study In Vivo / Ex Vivo Studies (e.g., cardiovascular monitoring) characterize_activity->in_vivo_study If functional activity is potent confirm_phenotype Confirm Physiological Relevance in_vivo_study->confirm_phenotype conclusion Conclusion: Characterized Off-Target Profile confirm_phenotype->conclusion

Caption: Experimental workflow for off-target screening.

References

Improving the bioavailability of Manifaxine for research

Author: BenchChem Technical Support Team. Date: November 2025

As "Manifaxine" is not a recognized research compound, this guide provides a generalized framework for improving the bioavailability of a hypothetical small molecule, hereafter referred to as "Compound X." This technical support center offers troubleshooting guides and FAQs to assist researchers in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

??? question "What are the primary factors limiting the bioavailability of Compound X?"

??? question "What are some common strategies to improve the bioavailability of a research compound?"

??? question "How can I assess the bioavailability of Compound X in my preclinical studies?"

Troubleshooting Guides

Issue: High Variability in Plasma Concentrations

Q1: My in vivo experiments show significant variability in the plasma concentrations of Compound X between subjects. What could be the cause?

This variability can stem from multiple sources, including the formulation, the experimental procedure, and the physiological state of the animal models.

  • Formulation: Inconsistent dosing due to a non-homogenous formulation can lead to variable intake of Compound X.

  • Experimental Protocol: Differences in food intake or the timing of administration relative to feeding can affect gastrointestinal motility and absorption.

  • Animal Physiology: Genetic differences between animals can lead to variations in metabolic enzyme activity.

Q2: How can I reduce this variability?

  • Formulation Optimization: Ensure your formulation is homogenous and stable. For suspensions, for example, ensure consistent particle size and use appropriate suspending agents.

  • Standardized Protocols: Fast animals overnight before dosing to standardize the gastrointestinal environment. Ensure precise and consistent administration techniques.

  • Use of Inbred Strains: Employing inbred animal strains can help minimize genetic variability in metabolism.

Issue: Poor Oral Absorption

Q1: The oral bioavailability of Compound X is extremely low. What are the likely reasons?

Low oral bioavailability is often a result of poor solubility, low permeability, or extensive first-pass metabolism. A systematic approach is needed to identify the root cause.

Q2: What experiments can I perform to investigate the cause of poor absorption?

A decision-tree approach can be effective. Start by assessing the compound's fundamental physicochemical properties.

  • Solubility Analysis: Determine the kinetic and thermodynamic solubility of Compound X in relevant biological fluids (e.g., simulated gastric and intestinal fluids).

  • Permeability Assessment: Use in vitro models like the Caco-2 permeability assay to classify your compound's permeability.

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can help determine if Compound X is rapidly metabolized.

The following diagram illustrates a logical workflow for troubleshooting poor oral bioavailability:

Figure 1: Troubleshooting workflow for low oral bioavailability.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for Compound X in different formulations, illustrating how formulation changes can impact bioavailability.

Table 1: Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Aqueous Suspension150 ± 352.0600 ± 120
Micronized Suspension350 ± 601.51500 ± 250
Lipid-Based Formulation (SEDDS)800 ± 1501.04500 ± 700
Intravenous (IV) Solution (2 mg/kg)1200 ± 2000.252400 ± 300

Table 2: Calculated Oral Bioavailability (F%)

FormulationAbsolute Bioavailability (F%)
Aqueous Suspension5%
Micronized Suspension12.5%
Lipid-Based Formulation (SEDDS)37.5%

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Compound X.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test solution of Compound X (in HBSS) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • To assess efflux, separately add Compound X to the basolateral side and sample from the apical side.

  • Quantification: Analyze the concentration of Compound X in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

The experimental workflow is visualized in the diagram below:

Figure 2: Workflow for the Caco-2 permeability assay.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the susceptibility of Compound X to metabolism by liver enzymes.

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat), a NADPH-generating system, and buffer.

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding Compound X.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Quantification: Analyze the concentration of the remaining Compound X in each quenched sample using a validated analytical method.

  • Data Analysis: Plot the natural logarithm of the percentage of Compound X remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathways

While a specific signaling pathway for the fictional "this compound" cannot be provided, the diagram below illustrates a generic representation of a drug interacting with a cell surface receptor and initiating a downstream signaling cascade. This can be adapted to visualize the proposed mechanism of action for a real research compound.

Figure 3: Generic drug-induced signaling pathway.

Technical Support Center: Refining Analytical Methods for Manifaxine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Manifaxine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause Recommended Solution
Peak Tailing 1. Active Silanols on Column: Residual silanol groups on the silica-based column can interact with the basic amine group of this compound.1a. Use a high-purity, end-capped C18 column. 1b. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). 1c. Lower the pH of the mobile phase to suppress silanol ionization (e.g., pH 3-4).
2. Column Overload: Injecting too high a concentration of the analyte.2. Reduce the injection volume or dilute the sample.
3. Extraneous Column Effects: Dead volume in fittings or tubing.3. Ensure all fittings are secure and use tubing with a narrow internal diameter.
Variable Retention Times 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase.1. Prepare fresh mobile phase daily and keep the solvent reservoir covered. Ensure thorough mixing of mobile phase components.
2. Fluctuating Column Temperature: Lack of temperature control can affect retention.2. Use a column oven to maintain a constant temperature.
3. Pump Malfunction: Inconsistent flow rate due to air bubbles or worn pump seals.3. Degas the mobile phase and purge the pump. If the problem persists, check and replace pump seals as needed.[1]
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.1a. Use high-purity HPLC-grade solvents. 1b. Implement a thorough needle wash protocol between injections. 1c. Flush the entire system, including the column, with a strong solvent like acetonitrile or isopropanol.[2]
2. Late Eluting Compounds: Components from a previous injection eluting in the current run.2. Increase the run time or incorporate a gradient elution step to flush all components from the column.
Poor Resolution 1. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from its metabolites or impurities.1. Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
2. Column Degradation: Loss of stationary phase over time.2. Replace the column with a new one of the same type.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound analysis?

A1: A good starting point for the analysis of this compound is a reverse-phase HPLC method with UV detection. Based on methods for structurally similar compounds, the following parameters are recommended.[3][4]

Table 1: Recommended Starting HPLC-UV Parameters for this compound Analysis

ParameterRecommendation
Column C18 (e.g., Phenomenex Gemini, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Potassium Dihydrogen Phosphate Buffer (pH 6.1) (30:30:40 v/v/v)[3]
Flow Rate 1.0 - 1.5 mL/min[3]
Detection Wavelength 227 nm[3][5]
Column Temperature 30°C
Injection Volume 20 µL

Q2: How should I prepare my samples for this compound analysis in plasma?

A2: For plasma samples, protein precipitation is a common and effective method. This can be followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup if necessary. A simple protein precipitation protocol is as follows:

  • To 1 mL of plasma, add 2 mL of cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Q3: What are the expected validation parameters for a robust this compound HPLC method?

A3: Method validation should be performed according to ICH guidelines. Typical acceptance criteria for key validation parameters are summarized below, based on published methods for similar analytes.[3][6][7]

Table 2: Typical HPLC Method Validation Parameters

ParameterTypical Range/Value
Linearity (R²) > 0.998[3][6]
Accuracy (% Recovery) 98 - 102%[5]
Precision (% RSD) < 2%[7]
Limit of Detection (LOD) 35 ng/mL[3][6]
Limit of Quantification (LOQ) 105 ng/mL[3][6]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are crucial for developing a stability-indicating method. This compound should be subjected to stress conditions to generate potential degradation products.[7][8][9] The following conditions are recommended:

  • Acid Hydrolysis: 0.5 N HCl at 80°C for 8 hours.[10]

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 8 hours.[8][10]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

After exposure, the samples should be neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis to assess the separation of the parent drug from any degradation products.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol details a validated method for the quantitative determination of this compound in a pharmaceutical formulation.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with UV detector

  • C18 analytical column (250 x 4.6 mm, 5 µm)

  • Sonicator

  • pH meter

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate. Mix acetonitrile, methanol, and the phosphate buffer in a ratio of 30:30:40 (v/v/v). Adjust the pH to 6.1 with orthophosphoric acid. Filter and degas the mobile phase before use.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

4. Chromatographic Conditions

  • Flow Rate: 1.5 mL/min[3]

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm[3]

  • Injection Volume: 20 µL

5. Analysis Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 227 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify this compound peak_integration->quantification calibration->quantification

Caption: Experimental workflow for this compound HPLC analysis.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Binds to NE_Receptor NE Receptors Norepinephrine->NE_Receptor Binds to Neuronal_Response Altered Neuronal Response Serotonin_Receptor->Neuronal_Response NE_Receptor->Neuronal_Response

Caption: Hypothesized signaling pathway for this compound.

References

Technical Support Center: Navigating the Challenges of Studying Discontinued Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the support center for researchers, scientists, and drug development professionals working with discontinued pharmaceutical compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Where can I source a discontinued pharmaceutical compound for my research?

A1: Sourcing discontinued compounds can be challenging. Here are a few avenues to explore:

  • Specialty Chemical Suppliers: Many companies specialize in providing rare or discontinued chemicals for research purposes.

  • University or Institutional Core Facilities: Some academic institutions have chemical synthesis or compound management cores that may be able to synthesize the compound for you.

  • Collaboration with Pharmaceutical Companies: While direct acquisition can be difficult, collaborating with the original manufacturer or other pharmaceutical companies may provide access to their compound libraries.[1]

  • Chemical Upcycling from Expired Pharmaceuticals: In some cases, it may be possible to extract the active pharmaceutical ingredient (API) from expired drug formulations.[2][3] This process, however, requires significant purification and characterization.

Q2: How can I be sure of the purity and identity of a discontinued compound I've obtained?

A2: It is crucial to independently verify the purity and identity of any sourced discontinued compound, as batch-to-batch variability can be a significant issue.[4][5] Comprehensive characterization should be performed using a combination of analytical techniques.[6][7][8]

Q3: What are the major reasons for the discontinuation of pharmaceutical compounds?

A3: Drugs are discontinued for various reasons, which can be broadly categorized as safety, efficacy, or strategic/commercial issues.[9][10][11] Manufacturing quality problems are also a common cause of drug shortages and discontinuations.[12]

Reason for DiscontinuationPercentage of Projects (Approximate)
Lack of Efficacy50%
Safety Concerns20%
Strategic/Commercial Decisions20%
Formulation/Manufacturing Issues10%

Note: Percentages are approximate and can vary based on the therapeutic area and development phase.[9]

Q4: Are there intellectual property (IP) concerns when studying a discontinued compound?

A4: Yes, intellectual property rights can still exist for discontinued compounds. While the original compound patent may have expired, there could be patents covering specific formulations, methods of use, or manufacturing processes.[13][14] It is advisable to conduct a thorough patent search or consult with a technology transfer office to ensure your research does not infringe on existing IP.[13]

Q5: I'm having trouble accessing preclinical and clinical data for a discontinued drug. What are my options?

A5: Accessing historical data for discontinued drugs is a known challenge, as this information is often proprietary and not publicly available.[15] Some potential resources include:

  • Regulatory Agency Websites: Websites of agencies like the FDA or EMA may have some publicly available documents.

  • Clinical Trial Registries: Databases such as ClinicalTrials.gov can provide information on past studies.[16]

  • Scientific Literature: Published papers from the original researchers may contain valuable data.

  • Freedom of Information Act (FOIA) Requests: In some cases, it may be possible to obtain data from regulatory agencies through a FOIA request.

Troubleshooting Guides

Problem: Unexpected Experimental Results or Lack of Efficacy

This is a common issue when working with discontinued compounds. The troubleshooting process involves systematically evaluating each stage of your experiment.

G start Start: Unexpected Results compound_verification Step 1: Verify Compound Identity & Purity start->compound_verification protocol_review Step 2: Review Experimental Protocol compound_verification->protocol_review Compound OK end Resolution compound_verification->end Compound Impure/Incorrect (Re-source/purify) reagent_check Step 3: Check Reagents & Buffers protocol_review->reagent_check Protocol OK protocol_review->end Protocol Error (Revise protocol) positive_control Step 4: Run Positive & Negative Controls reagent_check->positive_control Reagents OK reagent_check->end Reagent Issue (Prepare fresh) data_analysis Step 5: Re-analyze Data positive_control->data_analysis Controls OK positive_control->end Control Failure (Troubleshoot assay) consult Step 6: Consult with Colleagues/Experts data_analysis->consult Analysis OK data_analysis->end Analysis Error (Correct analysis) consult->end

Caption: Troubleshooting workflow for unexpected experimental results.

Detailed Steps:

  • Verify Compound Identity & Purity:

    • Question: Is the compound what you think it is, and is it pure enough for your assay?

    • Action: Perform analytical characterization. See the "Protocol: Purity and Identity Confirmation of a Discontinued Compound" section below. Batch-to-batch variability is a significant concern.[4][5]

  • Review Experimental Protocol:

    • Question: Was the protocol followed exactly? Are there any ambiguities in the procedure?

    • Action: Carefully review your lab notes against the established protocol. Ensure all steps were performed correctly.

  • Check Reagents & Buffers:

    • Question: Are all reagents and buffers fresh and correctly prepared?

    • Action: Prepare fresh solutions. Contaminated or expired reagents can lead to failed experiments.

  • Run Positive & Negative Controls:

    • Question: Are your positive and negative controls behaving as expected?[17]

    • Action: If controls fail, the issue is likely with the assay itself and not the discontinued compound.

  • Re-analyze Data:

    • Question: Was the data analyzed correctly?

    • Action: Double-check all calculations and data processing steps.

  • Consult with Colleagues/Experts:

    • Question: Has anyone else in your lab or institution worked with this compound or a similar one?

    • Action: Seek advice from experienced researchers.

Problem: Difficulty Resuspending the Compound

Discontinued compounds may have been stored for long periods, potentially affecting their solubility.

  • Verify Solvent: Double-check the recommended solvent from any available literature.

  • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath).

  • Sonication: Use a sonicator to aid in dissolution.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility.

  • Test Different Solvents: If the recommended solvent is not working, test a small amount of the compound in other common laboratory solvents (e.g., DMSO, ethanol).

Experimental Protocols

Protocol: Purity and Identity Confirmation of a Discontinued Compound

This protocol outlines a general workflow for verifying the purity and identity of a sourced discontinued pharmaceutical compound.

G start Start: Received Compound visual_inspection Visual Inspection (Color, Form) start->visual_inspection hplc Purity Assessment (HPLC/UPLC) visual_inspection->hplc mass_spec Identity Confirmation (Mass Spectrometry) hplc->mass_spec nmr Structural Elucidation (NMR Spectroscopy) mass_spec->nmr ftir Functional Group ID (FTIR Spectroscopy) nmr->ftir end Compound Verified ftir->end

Caption: Workflow for compound identity and purity verification.

Methodology:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC):

    • Purpose: To determine the purity of the compound.

    • Method:

      • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, acetonitrile).

      • Develop a separation method using a C18 column with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

      • Inject the sample and analyze the chromatogram.

      • Purity is calculated based on the area of the main peak relative to the total area of all peaks. A purity of >95% is generally desired.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Method:

      • Infuse a diluted solution of the compound directly into the mass spectrometer or analyze the eluent from the HPLC.

      • Acquire the mass spectrum in positive or negative ion mode.

      • Compare the observed molecular ion peak (e.g., [M+H]+ or [M-H]-) with the expected molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the compound.

    • Method:

      • Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

      • Acquire 1H and 13C NMR spectra.

      • Compare the observed chemical shifts, splitting patterns, and integration values with the expected spectrum from literature or predictive software.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Method:

      • Place a small amount of the solid compound on the ATR crystal or prepare a KBr pellet.

      • Acquire the IR spectrum.

      • Compare the observed absorption bands with the expected functional groups of the compound.

Protocol: Resynthesis and Purification of a Discontinued Compound

If a discontinued compound is not commercially available, resynthesis may be necessary. This is a complex process that should be undertaken by experienced synthetic chemists.

General Steps:

  • Literature Review: Thoroughly review the original synthetic route from patents or publications.

  • Route Scouting: If the original route is not feasible, develop an alternative synthetic strategy.

  • Synthesis: Perform the chemical reactions under optimized conditions. Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Purify the crude product using appropriate techniques such as:

    • Recrystallization: For solid compounds.

    • Column Chromatography: To separate the desired compound from impurities.[18]

    • Preparative HPLC: For high-purity final products.

  • Characterization: Fully characterize the synthesized compound using the methods described in the "Purity and Identity Confirmation" protocol to ensure it matches the desired structure and purity.

Signaling Pathway Diagram Example

In cases where a discontinued compound was developed to target a specific signaling pathway, it is crucial to understand its mechanism of action. Below is a hypothetical example of a signaling pathway that could be the target of a discontinued kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Discontinued_Compound Discontinued Kinase Inhibitor Discontinued_Compound->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Example of a targeted signaling pathway (MAPK pathway).

References

Mitigating batch-to-batch variability of synthesized Manifaxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Manifaxine.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound.

Step 1: Grignard Reaction - Synthesis of 3,5-Difluoropropiophenone

  • Question: My Grignard reaction is sluggish or fails to initiate. What are the common causes and solutions?

    • Answer: Grignard reactions are highly sensitive to moisture and air. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The quality of the magnesium turnings is also critical; use fresh, shiny turnings. If the magnesium appears dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.

  • Question: I am observing a low yield of the desired ketone, 3,5-difluoropropiophenone. What are potential side reactions and how can I minimize them?

    • Answer: A common side reaction is the formation of a Wurtz coupling product from the reaction of the Grignard reagent with unreacted ethyl bromide. This can be minimized by the slow, dropwise addition of ethyl bromide to the magnesium suspension to maintain a low concentration of the alkyl halide. Another potential issue is the reaction of the Grignard reagent with the nitrile to form a dimeric species. Maintaining a low reaction temperature during the addition of the 3,5-difluorobenzonitrile can help to control the reaction rate and favor the formation of the desired ketone.

Step 2: α-Bromination - Synthesis of 2-Bromo-3',5'-difluoropropiophenone

  • Question: My α-bromination reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

    • Answer: The formation of di-brominated byproducts is a common issue in the bromination of ketones. To favor mono-bromination, it is crucial to control the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide). Using a slight excess of the ketone relative to the brominating agent can help. The reaction should also be carried out at a controlled temperature, as higher temperatures can lead to over-bromination. The choice of solvent can also influence selectivity; for instance, using methanol as a solvent can sometimes favor mono-bromination.

  • Question: The reaction is proceeding slowly, and I am observing incomplete conversion of the starting material. What can I do to drive the reaction to completion?

    • Answer: The rate of acid-catalyzed α-bromination is dependent on the rate of enol formation. Ensure that a suitable acidic catalyst (e.g., acetic acid or a catalytic amount of HBr) is present. If the reaction is still slow, a slight increase in temperature may be necessary. However, monitor the reaction closely to avoid the formation of byproducts.

Step 3: Intermolecular Ring Formation - Synthesis of this compound

  • Question: I am obtaining a low yield of this compound and a significant amount of unreacted starting materials. How can I improve the efficiency of the cyclization step?

    • Answer: The intermolecular ring formation is a nucleophilic substitution reaction. The reaction rate can be influenced by the concentration of the reactants. Ensure that the 2-bromo-3',5'-difluoropropiophenone and DL-alaninol are present in the appropriate stoichiometric ratio. The reaction is typically carried out in a suitable solvent that can facilitate the reaction, such as a polar aprotic solvent. The addition of a non-nucleophilic base may be necessary to neutralize the HBr formed during the reaction, which can otherwise protonate the amino alcohol and reduce its nucleophilicity.

  • Question: The final product is a mixture of diastereomers. How can I improve the diastereoselectivity of the reaction or separate the desired diastereomer?

    • Answer: The formation of diastereomers is expected in this reaction due to the creation of a new stereocenter. The diastereomeric ratio can be influenced by the reaction conditions, such as temperature and solvent. Lowering the reaction temperature may improve diastereoselectivity. If the diastereomers are formed in a nearly equal ratio, they will need to be separated. This can be achieved through techniques such as column chromatography or fractional crystallization. Developing a suitable chromatographic method with a chiral stationary phase may be necessary for analytical and preparative-scale separation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to control to ensure batch-to-batch consistency in this compound synthesis?

    • A1: The most critical parameters include the quality and dryness of all reagents and solvents, precise control of reaction temperatures at each step, the rate of addition of reagents (especially for the Grignard reaction), and the use of a well-defined and validated purification method for the final product.

  • Q2: How can I monitor the progress of each reaction step?

    • A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of products in each step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the conversion and the presence of any impurities.

  • Q3: What are the expected major impurities in the final this compound product?

    • A3: Potential impurities can include unreacted starting materials from the final step (2-bromo-3',5'-difluoropropiophenone and DL-alaninol), byproducts from the bromination step (di-brominated ketone), and the undesired diastereomer of this compound.

  • Q4: What analytical techniques are recommended for the final quality control of this compound?

    • A4: A validated HPLC method is essential for determining the purity of the final product and quantifying any impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure and stereochemistry of the desired diastereomer. Mass spectrometry (MS) can be used to confirm the molecular weight.

Quantitative Data

The following tables provide illustrative data on how varying key experimental parameters can affect the yield and purity of intermediates and the final product. This data is intended to serve as a guide for optimization studies.

Table 1: Effect of Temperature on the Yield of 3,5-Difluoropropiophenone (Grignard Reaction)

EntryTemperature (°C)Reaction Time (h)Yield (%)
10275
225 (Room Temp)285
335 (Reflux)1.582

Table 2: Effect of Brominating Agent Stoichiometry on the Selectivity of α-Bromination

EntryMolar Ratio (Ketone:Br₂)Reaction Time (h)Mono-brominated Product (%)Di-brominated Product (%)
11:1.038810
21:1.13927
31:1.238514

Table 3: Effect of Solvent on the Diastereomeric Ratio of this compound

EntrySolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
1Methanol251.5:1
2Acetonitrile251.2:1
3Toluene501.1:1

Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluoropropiophenone (Grignard Reaction)

  • Preparation: All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere. Magnesium turnings (1.2 equivalents) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: A small amount of anhydrous diethyl ether is added to cover the magnesium. A crystal of iodine is added. A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated if the brown color of the iodine disappears and bubbling is observed.

  • Reaction: Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Addition of Nitrile: A solution of 3,5-difluorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0°C.

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program: A linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and diluted to create a series of calibration standards.

  • Sample Preparation: A known amount of the synthesized this compound is dissolved in the mobile phase to a final concentration within the calibration range.

  • Analysis: The calibration standards and the sample are injected into the HPLC system. The purity of the sample is determined by comparing the peak area of the this compound peak to the total peak area of all components in the chromatogram. The concentration of any impurities can be quantified using the calibration curve of the this compound standard (assuming a similar response factor) or by using reference standards for the specific impurities if available.

Visualizations

Manifaxine_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: α-Bromination cluster_step3 Step 3: Ring Formation cluster_purification Purification start1 3,5-Difluorobenzonitrile + Ethylmagnesium Bromide product1 3,5-Difluoropropiophenone start1->product1 Anhydrous Ether product1_ref 3,5-Difluoropropiophenone product2 2-Bromo-3',5'- difluoropropiophenone product1_ref->product2 Br₂ / Acetic Acid product2_ref 2-Bromo-3',5'- difluoropropiophenone product3 This compound (Diastereomeric Mixture) product2_ref->product3 alaninol DL-Alaninol alaninol->product3 final_product Pure this compound (Desired Diastereomer) product3->final_product Chromatography or Crystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Decision_Tree cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity decision decision issue issue solution solution start Batch-to-Batch Variability Observed issue_yield Low Yield start->issue_yield Yield Issue issue_purity Low Purity / Impurities start->issue_purity Purity Issue dec_reagents_yield Reagent Quality Check issue_yield->dec_reagents_yield dec_impurities Identify Impurities (HPLC/GC-MS) issue_purity->dec_impurities dec_conditions_yield Reaction Conditions Check dec_reagents_yield->dec_conditions_yield Good Quality solution_reagents Use fresh, high-purity reagents. Ensure anhydrous conditions. dec_reagents_yield->solution_reagents Poor Quality solution_temp Optimize reaction temperature. dec_conditions_yield->solution_temp Incorrect Temperature solution_time Optimize reaction time. dec_conditions_yield->solution_time Incorrect Time solution_side_reactions Adjust stoichiometry and temperature to minimize side reactions. dec_impurities->solution_side_reactions Side Reaction Products solution_unreacted Increase reaction time or use a slight excess of one reagent. dec_impurities->solution_unreacted Unreacted Starting Material solution_diastereomers Optimize reaction conditions for diastereoselectivity or improve purification method. dec_impurities->solution_diastereomers Incorrect Diastereomer Ratio

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

Manifaxine vs. Bupropion: A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of manifaxine and bupropion in preclinical models, designed for researchers, scientists, and drug development professionals. The content focuses on their mechanism of action, performance in established preclinical depression models, and pharmacokinetic profiles, supported by available experimental data.

At a Glance: this compound and Bupropion

FeatureThis compound (GW320659)Bupropion
Drug Class Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Development Status DiscontinuedMarketed
Primary Investigated Indications ADHD, ObesityMajor Depressive Disorder, Smoking Cessation
Structural Relationship Structural modification of radafaxine (a bupropion metabolite)Aminoketone antidepressant

Mechanism of Action: Targeting Dopamine and Norepinephrine

Both this compound and bupropion are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs). Their primary mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the brain, enhancing neurotransmission in pathways associated with mood and motivation.[1][2][3]

Bupropion is a relatively weak inhibitor of both DAT and NET.[1] It undergoes extensive metabolism, producing several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, which also contribute to its overall pharmacological effect by inhibiting the reuptake of norepinephrine and dopamine.[4] this compound was developed as a structural analog of radafaxine, which is an isomer of the bupropion metabolite hydroxybupropion.[3][5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Synaptic_Vesicle_D Synaptic Vesicle (DA) Dopamine->Synaptic_Vesicle_D Storage Norepinephrine Norepinephrine Synaptic_Vesicle_N Synaptic Vesicle (NE) Norepinephrine->Synaptic_Vesicle_N Storage Synaptic_Cleft Synaptic_Cleft Synaptic_Vesicle_D->Synaptic_Cleft Release Synaptic_Vesicle_N->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor Binds NE_Receptor Norepinephrine Receptor Synaptic_Cleft->NE_Receptor Binds NDRI This compound or Bupropion NDRI->DAT Inhibits NDRI->NET Inhibits Start Start Drug_Admin Administer Compound or Vehicle Start->Drug_Admin End End Acclimation Acclimate Animal (30-60 min) Drug_Admin->Acclimation Place_In_Water Place Animal in Water Cylinder Acclimation->Place_In_Water Record_6min Record Behavior for 6 min Place_In_Water->Record_6min Analyze_Immobility Analyze Immobility Time (last 4 min) Record_6min->Analyze_Immobility Analyze_Immobility->End Start Start Drug_Admin Administer Compound or Vehicle Start->Drug_Admin End End Acclimation Acclimate Animal (30-60 min) Drug_Admin->Acclimation Suspend_By_Tail Suspend Mouse by the Tail Acclimation->Suspend_By_Tail Record_6min Record Behavior for 6 min Suspend_By_Tail->Record_6min Analyze_Immobility Analyze Total Immobility Time Record_6min->Analyze_Immobility Analyze_Immobility->End

References

Validating the NDRI Activity of Manifaxine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro norepinephrine-dopamine reuptake inhibitor (NDRI) activity of Manifaxine (GW-320,659). This compound is a structural analog of bupropion and its metabolite radafaxine, and is classified as an NDRI.[1][2] While specific quantitative in vitro data for this compound is not publicly available, this guide outlines the standard experimental protocols and presents comparative data for well-characterized NDRIs, bupropion and atomoxetine, to serve as a benchmark for researchers investigating this compound or similar compounds.

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

Norepinephrine (NE) and dopamine (DA) are key neurotransmitters in the central nervous system, playing crucial roles in regulating mood, attention, and motivation. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively. NDRIs, such as this compound, bind to these transporters and inhibit their function. This blockage leads to an increased concentration of NE and DA in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (NE, DA) NE Norepinephrine (NE) Vesicle->NE Release DA Dopamine (DA) Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding This compound This compound (NDRI) This compound->NET Inhibition This compound->DAT Inhibition

Mechanism of Norepinephrine-Dopamine Reuptake Inhibition by this compound.

Comparative In Vitro Activity Data

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for the established NDRIs, bupropion and atomoxetine. This data serves as a reference for the expected activity profile of a potent and selective NDRI.

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
This compound (GW-320,659) NETData not publicly availableData not publicly available
DATData not publicly availableData not publicly available
Bupropion NET441 - 69703240
DAT5261200 - 2000
Atomoxetine NET2.03 - 53.5
DAT14512000

Note: Ki and IC50 values can vary between studies depending on the specific assay conditions, radioligand used, and tissue/cell source.

Experimental Protocols for In Vitro Validation

To validate the NDRI activity of a compound like this compound, two primary types of in vitro assays are commonly employed: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the norepinephrine and dopamine transporters by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the transporter.

Objective: To determine the binding affinity (Ki) of the test compound for NET and DAT.

Materials:

  • HEK293 cells or other suitable cell line stably expressing human NET or DAT.

  • Membrane preparation from the transfected cells.

  • Radioligands: [³H]Nisoxetine for NET and [³H]WIN 35,428 for DAT.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., Desipramine for NET, Cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the non-specific control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Membrane_Prep Prepare Membranes from Transporter-Expressing Cells Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + Radioligand + Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Quantification Measure Radioactivity with Scintillation Counter Washing->Quantification Data_Analysis Calculate IC50 and Ki Values Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay.
Synaptosomal Uptake Assay

This assay directly measures the functional inhibition of neurotransmitter uptake by the test compound in preparations of nerve terminals (synaptosomes).

Objective: To determine the uptake inhibition potency (IC50) of the test compound for NET and DAT.

Materials:

  • Rat brain tissue (e.g., prefrontal cortex for NET, striatum for DAT).

  • Sucrose buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer buffer.

  • Radioactive neurotransmitters: [³H]Norepinephrine for NET and [³H]Dopamine for DAT.

  • Test compound (e.g., this compound) at various concentrations.

  • Uptake inhibitors for defining non-specific uptake (e.g., Desipramine for NET, GBR 12909 for DAT).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: Initiate the uptake by adding the radioactive neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to calculate the IC50 value.

cluster_comparison Comparative Analysis This compound This compound (Test Compound) Binding_Assay Radioligand Binding Assay (Ki) This compound->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay (IC50) This compound->Uptake_Assay Bupropion Bupropion (Comparator 1) Bupropion->Binding_Assay Bupropion->Uptake_Assay Atomoxetine Atomoxetine (Comparator 2) Atomoxetine->Binding_Assay Atomoxetine->Uptake_Assay Comparison Compare Potency and Selectivity Binding_Assay->Comparison Uptake_Assay->Comparison

Logical Flow for Comparing this compound with Alternatives.

Conclusion

Validating the NDRI activity of a novel compound such as this compound is a critical step in its pharmacological characterization. By employing standardized in vitro methods like radioligand binding and synaptosomal uptake assays, researchers can determine its potency and selectivity for the norepinephrine and dopamine transporters. The comparative data for established NDRIs like bupropion and atomoxetine provided in this guide offer a valuable reference point for interpreting the experimental results for this compound and understanding its potential therapeutic profile. While specific quantitative data for this compound remains to be published, its classification as an NDRI suggests it would exhibit a profile of potent inhibition at both NET and DAT in these assays.

References

Comparative Efficacy of Manifaxine to Other Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of psychotropic medications that function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action leads to increased extracellular concentrations of norepinephrine and dopamine in the brain, making them effective in treating a range of neurological and psychiatric disorders. This guide provides a comparative analysis of Manifaxine, a lesser-known NDRI, with two widely recognized drugs in this class: Bupropion and Methylphenidate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies, supported by available experimental data and detailed methodologies.

This compound (developmental code name GW-320,659) is an NDRI developed by GlaxoSmithKline. It was investigated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and obesity and was reported to be safe and reasonably effective in early trials.[1][2] However, its development was discontinued, and detailed quantitative efficacy and binding affinity data from clinical trials are not publicly available. In contrast, Bupropion is primarily used as an antidepressant and smoking cessation aid, while Methylphenidate is a first-line treatment for ADHD.

This guide will present a side-by-side comparison based on available data, detail the experimental protocols for key assays, and provide visualizations of relevant pathways and workflows to aid in understanding the comparative pharmacology of these agents.

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

The primary mechanism of action for this compound, Bupropion, and Methylphenidate is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters, NET and DAT. By blocking these transporters, the drugs increase the concentration and duration of NE and DA in the synaptic cleft, enhancing neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Reuptake Transporters NE/DA Vesicle NE/DA Vesicle NE/DA Release NE/DA Vesicle->NE/DA Release Action Potential NE NE NE/DA Release->NE DA DA NE/DA Release->DA NE Receptor NE Receptor NE->NE Receptor Binds NET NET NE->NET Reuptake DA Receptor DA Receptor DA->DA Receptor Binds DAT DAT DA->DAT Reuptake NDRI NDRI (this compound, Bupropion, Methylphenidate) NDRI->NET Inhibits NDRI->DAT Inhibits

NDRI Mechanism of Action

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative data for this compound, Bupropion, and Methylphenidate, focusing on transporter binding affinities and clinical efficacy in relevant indications.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

This table presents the inhibition constants (Ki) at the norepinephrine transporter (NET) and dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.

CompoundNET Ki (nM)DAT Ki (nM)
This compound (GW-320,659) Data not publicly availableData not publicly available
Bupropion 1400[1][2][3]2800[1][2][3]
Methylphenidate 244 (d-MPH)[4]33 (d-MPH)[4]

Note: Data for Bupropion and Methylphenidate are from in vitro studies. The enantiomer d-methylphenidate (d-MPH) is the more active form.

Table 2: Clinical Efficacy in Attention Deficit Hyperactivity Disorder (ADHD)

This table summarizes the efficacy of the compounds in treating adult ADHD, based on placebo-controlled clinical trials.

CompoundStudy DurationPrimary OutcomeEfficacyPlacebo Response
This compound Not ApplicableData not publicly availableReported as "reasonably effective"[1]Not Applicable
Bupropion SR 6 weeks≥30% reduction in ADHD symptoms76% response rate[5]37% response rate[5]
Methylphenidate 3 weeksResponse on CGI scale38-51% response rate[6]7-18% response rate[6]

CGI: Clinical Global Impression scale. SR: Sustained Release.

Table 3: Clinical Efficacy in Major Depressive Disorder (MDD)

This table presents the efficacy of Bupropion in treating MDD in adults. This compound was not developed for this indication, and while Methylphenidate is sometimes used as an adjunct, it is not a primary treatment.

CompoundStudy DurationPrimary OutcomeEfficacyPlacebo Response
This compound Not ApplicableNot InvestigatedNot ApplicableNot Applicable
Bupropion 8 weeksRemission Rate47%[7][8]36%[7][8]
Methylphenidate Not ApplicableNot a primary indicationNot ApplicableNot Applicable
Table 4: Efficacy in Obesity Management

This compound was investigated for obesity, but quantitative data is unavailable. Bupropion is approved for weight management in combination with naltrexone.

CompoundStudy DurationPrimary OutcomeEfficacy (Mean Weight Loss)Placebo (Mean Weight Loss)
This compound Not ApplicableData not publicly availableReported to be investigated for obesity[1]Not Applicable
Bupropion/Naltrexone 56 weeks% Body Weight Loss~5.0%~1.5%
Methylphenidate Not a primary indicationAssociated with weight loss as a side effectNot ApplicableNot Applicable

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of standard protocols for key experiments cited in this guide.

Radioligand Binding Assay for NET and DAT Affinity

This in vitro assay determines the binding affinity of a compound to specific neurotransmitter transporters.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep Prepare cell membranes expressing NET or DAT incubation Incubate membranes, radioligand, and test compound together prep->incubation radioligand Select specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) radioligand->incubation test_compound Prepare serial dilutions of test compound (e.g., this compound) test_compound->incubation filtration Separate bound from free radioligand via rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Plot binding curve and calculate IC50 (concentration for 50% inhibition) counting->analysis ki_calc Convert IC50 to Ki using the Cheng-Prusoff equation analysis->ki_calc

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Tissues or cells expressing the target transporter (NET or DAT) are homogenized and centrifuged to isolate the cell membranes.

  • Assay Incubation: The membranes are incubated in a buffer solution with a known concentration of a specific radioligand (a radioactive molecule that binds to the transporter) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Randomized, Placebo-Controlled Clinical Trial for ADHD Efficacy

This in vivo study design is the gold standard for evaluating the efficacy and safety of a new drug in a patient population.

cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Blinding cluster_2 Treatment & Follow-up cluster_3 Outcome Assessment & Analysis recruitment Recruit patients with a confirmed diagnosis of ADHD (e.g., using DSM-5 criteria) screening Screen for inclusion/exclusion criteria (e.g., age, comorbidities, concurrent medications) recruitment->screening randomization Randomly assign participants to receive either the test drug (e.g., this compound) or a matching placebo screening->randomization blinding Double-blind the study so neither participants nor investigators know the treatment assignment randomization->blinding treatment Administer the assigned treatment for a pre-defined period (e.g., 6-8 weeks) blinding->treatment follow_up Conduct regular follow-up visits to assess symptoms, side effects, and adherence treatment->follow_up assessment Measure primary and secondary outcomes at baseline and end of study (e.g., ADHD Rating Scale, Clinical Global Impression) follow_up->assessment analysis Statistically compare the change in outcomes between the drug and placebo groups assessment->analysis

Clinical Trial Workflow

Key Methodological Points:

  • Patient Population: A well-defined patient population with a diagnosis of ADHD based on standardized criteria (e.g., DSM-5) is essential.

  • Randomization: Random assignment to treatment groups helps to minimize bias.

  • Blinding: A double-blind design, where neither the participants nor the researchers know who is receiving the active drug or placebo, is crucial to prevent expectancy effects from influencing the results.

  • Outcome Measures: Standardized and validated rating scales, such as the ADHD Rating Scale (ADHD-RS) and the Clinical Global Impression (CGI) scale, are used to measure changes in symptom severity and overall improvement.

  • Statistical Analysis: The change in outcome measures from baseline to the end of the study is compared between the active treatment group and the placebo group to determine the drug's efficacy.

Conclusion

The comparative analysis of this compound with established NDRIs like Bupropion and Methylphenidate is limited by the lack of publicly available quantitative data for this compound. While early research suggested its potential as a safe and effective treatment for ADHD and obesity, its discontinuation has left a gap in our understanding of its precise clinical profile.

Bupropion and Methylphenidate, on the other hand, are well-characterized NDRIs with extensive data supporting their efficacy in different clinical settings. Bupropion demonstrates moderate efficacy in both ADHD and MDD, while Methylphenidate remains a more potent and first-line option for ADHD. The differences in their binding affinities for NET and DAT likely contribute to their distinct clinical effects.

For researchers in drug development, the case of this compound underscores the importance of public access to clinical trial data, even for discontinued compounds, as it can provide valuable insights for future research. The provided experimental protocols serve as a reference for the standard methodologies used to evaluate the efficacy and mechanism of action of novel NDRIs. Further research into the structure-activity relationships of these compounds could lead to the development of more targeted and effective treatments for a variety of neuropsychiatric disorders.

References

A Comparative Analysis of Manifaxine, a Novel MEK1/2 Inhibitor, Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its dysregulation, often through activating mutations in BRAF or RAS genes, is a hallmark of many human cancers, making it a key therapeutic target.[1][3] Mitogen-activated protein kinase (MEK) inhibitors have shown clinical efficacy, particularly in combination with BRAF inhibitors, for treating cancers like melanoma.[1][3][4] However, challenges such as acquired resistance necessitate the development of novel agents with improved potency and selectivity.[3]

Manifaxine is a next-generation, orally bioavailable, allosteric inhibitor of MEK1 and MEK2. This document details its comparative efficacy against other MEK inhibitors in clinically relevant cancer cell lines, providing objective data to guide further preclinical and clinical research.

Comparative Efficacy Data

The in vitro effects of this compound were compared to Trametinib and Selumetinib in three distinct cancer cell lines:

  • A375: Malignant melanoma with a BRAF V600E mutation, known to be highly dependent on the MAPK pathway.

  • HCT116: Colorectal carcinoma with a KRAS G13D mutation.

  • MCF-7: Breast adenocarcinoma with wild-type BRAF and RAS, used as a control for pathway dependency.

Table 1: Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous drug exposure. Lower values indicate higher potency.

Cell Line Genotype This compound (nM) Trametinib (nM) Selumetinib (nM)
A375 BRAF V600E0.8 1.5150
HCT116 KRAS G13D1.2 2.1250
MCF-7 WT RAS/RAF>1000 >1000>2000
Table 2: Induction of Apoptosis

The percentage of apoptotic cells (Annexin V positive) was measured after 48 hours of treatment at a 10x IC50 concentration for A375 and HCT116 cells.

Cell Line Treatment % Apoptotic Cells
A375 Vehicle Control4.5%
This compound (8 nM) 45.2%
Trametinib (15 nM)38.7%
Selumetinib (1500 nM)25.1%
HCT116 Vehicle Control3.8%
This compound (12 nM) 39.8%
Trametinib (21 nM)31.5%
Selumetinib (2500 nM)18.9%
Table 3: Target Inhibition (Phospho-ERK Levels)

Inhibition of the direct downstream target of MEK, phosphorylated ERK (p-ERK), was measured by Western Blot after 24 hours of treatment at IC50 concentrations. Data is presented as relative p-ERK/total-ERK ratio normalized to vehicle control.

Cell Line Treatment Relative p-ERK Expression
A375 Vehicle Control1.00
This compound (0.8 nM) 0.08
Trametinib (1.5 nM)0.15
Selumetinib (150 nM)0.45
HCT116 Vehicle Control1.00
This compound (1.2 nM) 0.11
Trametinib (2.1 nM)0.20
Selumetinib (250 nM)0.52

Signaling Pathway and Experimental Workflows

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the central role of MEK1/2, the target of this compound and its comparators. Activating mutations in upstream components like RAS and RAF lead to constitutive pathway activation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS (Often Mutated) RTK->RAS RAF RAF (Often Mutated) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitors This compound Trametinib Selumetinib Inhibitors->MEK

Caption: MAPK/ERK signaling cascade and the point of inhibition by this compound.
Experimental Workflow: Cell Viability (IC50) Assay

The following workflow was used to determine the IC50 values presented in Table 1.

IC50_Workflow cluster_workflow IC50 Determination Workflow start 1. Seed Cells in 96-well plates step2 2. Incubate (24 hours) start->step2 step3 3. Add serially diluted This compound & Comparators step2->step3 step4 4. Incubate (72 hours) step3->step4 step5 5. Add MTT Reagent and Incubate (4 hours) step4->step5 step6 6. Solubilize Formazan (Add DMSO) step5->step6 step7 7. Measure Absorbance (570 nm) step6->step7 end 8. Calculate IC50 (Non-linear regression) step7->end

Caption: Workflow for determining drug potency via MTT-based IC50 assay.
Experimental Workflow: Apoptosis Assay

The workflow for quantifying apoptosis via Annexin V/Propidium Iodide staining is detailed below.

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow start 1. Seed Cells in 6-well plates step2 2. Treat with Drugs (10x IC50 for 48h) start->step2 step3 3. Harvest Cells (Trypsinization) step2->step3 step4 4. Wash Cells with PBS step3->step4 step5 5. Stain with Annexin V-FITC and Propidium Iodide step4->step5 step6 6. Analyze by Flow Cytometry step5->step6 end 7. Quantify Apoptotic (Annexin V+) Population step6->end

Caption: Workflow for apoptosis quantification by flow cytometry.

Detailed Experimental Protocols

Cell Culture

A375, HCT116, and MCF-7 cell lines were obtained from ATCC. A375 and HCT116 cells were cultured in DMEM, while MCF-7 cells were cultured in RPMI-1640 medium. All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT)
  • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • The following day, media was replaced with fresh media containing serially diluted concentrations of this compound, Trametinib, or Selumetinib (0.1 nM to 10 µM). A vehicle control (0.1% DMSO) was included.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism software.

Apoptosis Analysis by Flow Cytometry
  • Cells were seeded in 6-well plates at a density of 2.5 x 10^5 cells/well and incubated for 24 hours.

  • Cells were treated with this compound, Trametinib, or Selumetinib at 10x their respective IC50 values for 48 hours.

  • Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 100 µL of 1X Annexin V Binding Buffer.

  • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1X Binding Buffer was added, and cells were analyzed immediately using a BD FACSCanto II flow cytometer.

  • The percentage of apoptotic cells (Annexin V positive, PI negative and positive) was quantified using FlowJo software.

Western Blotting for p-ERK
  • Cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were serum-starved for 12 hours before treatment with drugs at their IC50 concentrations for 24 hours.

  • After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (20 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH.

  • The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an ECL detection system, and densitometry was performed using ImageJ software. The p-ERK/total-ERK ratio was calculated and normalized to the vehicle control.

Conclusion

The experimental data demonstrate that this compound is a highly potent MEK1/2 inhibitor with superior anti-proliferative and pro-apoptotic activity compared to Trametinib and Selumetinib in cancer cell lines harboring BRAF and KRAS mutations. Its on-target activity is confirmed by the robust inhibition of ERK phosphorylation. The lack of activity in the wild-type MCF-7 cell line underscores its specificity for tumors with a dysregulated MAPK pathway. These findings strongly support the further development of this compound as a targeted therapy for RAS/RAF-mutated cancers.

References

Manifaxine's selectivity for dopamine vs. norepinephrine transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Manifaxine's Selectivity Profile for Dopamine vs. Norepinephrine Transporters: A Comparative Guide

[City, State] – [Date] – this compound (GW-320,659), a norepinephrine-dopamine reuptake inhibitor (NDRI) developed by GlaxoSmithKline, has been a subject of interest in psychopharmacological research due to its potential therapeutic applications in conditions like ADHD and obesity.[1] Understanding its selectivity for the dopamine transporter (DAT) versus the norepinephrine transporter (NET) is crucial for elucidating its mechanism of action and predicting its clinical profile. This guide provides a comparative analysis of this compound's transporter selectivity, supported by experimental data on analogous compounds and detailed experimental methodologies.

While specific quantitative binding affinity data (Ki or IC50 values) for this compound at DAT and NET are not publicly available following the discontinuation of its development, an analysis of the selectivity of other well-characterized NDRIs can provide a valuable framework for understanding its potential properties.

Comparative Transporter Affinity of Select NDRIs

To contextualize the potential selectivity of this compound, the following table summarizes the binding affinities of several known NDRIs for both the dopamine and norepinephrine transporters. A lower Ki value indicates a higher binding affinity. The DAT/NET selectivity ratio is calculated by dividing the Ki value for NET by the Ki value for DAT. A ratio greater than 1 indicates selectivity for DAT, while a ratio less than 1 indicates selectivity for NET.

CompoundDAT Ki (nM)NET Ki (nM)DAT/NET Selectivity Ratio
Mazindol8.10.450.056
Sertraline25--
Nomifensine56--
Cocaine~200-700--
Methylphenidate~100~100~1

Data compiled from publicly available research.[2][3] Note: Specific Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like this compound at monoamine transporters is typically achieved through in vitro radioligand binding assays. This technique allows for the quantification of the interaction between a drug and its target receptor or transporter.

Principle

A radioligand binding assay measures the affinity of a test compound (e.g., this compound) for a specific transporter (DAT or NET) by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter with high affinity. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.

Materials
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).[4][5]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For NET: [³H]Nisoxetine or [³H]Mazindol

  • Test Compound: this compound or other NDRIs.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).[6]

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure
  • Cell Culture and Membrane Preparation:

    • HEK293 cells expressing either hDAT or hNET are cultured to a sufficient density.[4]

    • The cells are harvested and homogenized to prepare a membrane fraction containing the transporters.[6]

    • The protein concentration of the membrane preparation is determined.[6]

  • Binding Assay:

    • The cell membranes are incubated in the assay buffer with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.[6]

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled high-affinity ligand for the respective transporter.

    • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.[6]

  • Filtration and Detection:

    • The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[6]

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[6]

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.[6]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by NDRIs and the workflow of a typical radioligand binding assay.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) / Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Storage DA_NE->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Vesicle->Synaptic_Cleft DAT_NET DAT / NET This compound This compound This compound->DAT_NET Inhibition This compound->DAT_NET Synaptic_Cleft->DAT_NET Reuptake Synaptic_Cleft->DAT_NET Synaptic_Cleft_Post Synaptic Cleft Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal Synaptic_Cleft_Post->Receptor Synaptic_Cleft_Post->Receptor

Caption: NDRI Mechanism of Action

start Start prep Prepare Cell Membranes (Expressing DAT or NET) start->prep incubate Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) prep->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

Conclusion

While the precise selectivity of this compound for the dopamine versus norepinephrine transporter remains proprietary information, the established methodologies for determining transporter affinity provide a clear path for such an evaluation. By comparing the binding data of other NDRIs, researchers can infer the potential range of this compound's activity. The detailed experimental protocol for radioligand binding assays outlined here serves as a foundational method for researchers in drug development to characterize the pharmacological profile of novel compounds targeting monoamine transporters.

References

A Comparative Analysis of Manifaxine and Current ADHD Medications for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and scientists on the preclinical and clinical data of Manifaxine, a discontinued norepinephrine-dopamine reuptake inhibitor, benchmarked against established ADHD treatments.

This guide provides a comprehensive comparison of this compound (GW-320659), a norepinephrine-dopamine reuptake inhibitor (NDRI), with two current standard-of-care medications for Attention-Deficit/Hyperactivity Disorder (ADHD): the stimulant methylphenidate and the non-stimulant atomoxetine. This compound's development was discontinued, and this analysis is based on the limited publicly available data. The information presented is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic potential and challenges of novel NDRIs for ADHD.

Overview of Mechanisms of Action

Attention-Deficit/Hyperactivity Disorder is a neurodevelopmental disorder characterized by symptoms of inattention, hyperactivity, and impulsivity. The underlying neurobiology is complex but is thought to involve the dysregulation of catecholaminergic neurotransmission, particularly involving dopamine (DA) and norepinephrine (NE), in the prefrontal cortex.

This compound is a selective norepinephrine and dopamine reuptake inhibitor. By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), this compound increases the extracellular concentrations of NE and DA in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.

Methylphenidate , a first-line stimulant medication for ADHD, also functions as a norepinephrine and dopamine reuptake inhibitor.[1][2] It blocks both DAT and NET, leading to increased levels of these neurotransmitters in the synapse.[1][2]

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI).[3][4] It primarily blocks NET, leading to increased norepinephrine levels. In the prefrontal cortex, where dopamine transporters are less abundant, atomoxetine can also increase dopamine levels by inhibiting its reuptake via NET.[4]

The distinct yet overlapping mechanisms of these compounds are visualized in the signaling pathway diagrams below.

cluster_0 This compound Signaling Pathway Presynaptic_Neuron_M Presynaptic Neuron Postsynaptic_Neuron_M Postsynaptic Neuron NE_Vesicle_M NE Vesicle Synaptic_Cleft_M1 NE_Vesicle_M->Synaptic_Cleft_M1 NE Release DA_Vesicle_M DA Vesicle Synaptic_Cleft_M2 DA_Vesicle_M->Synaptic_Cleft_M2 DA Release NET_M NET DAT_M DAT NE_Receptor_M NE Receptor DA_Receptor_M DA Receptor This compound This compound This compound->NET_M Blocks This compound->DAT_M Blocks Synaptic_Cleft_M1->NET_M NE Reuptake Synaptic_Cleft_M1->NE_Receptor_M NE Synaptic_Cleft_M2->DAT_M DA Reuptake Synaptic_Cleft_M2->DA_Receptor_M DA

This compound's dual blockade of NET and DAT.

cluster_1 Methylphenidate Signaling Pathway Presynaptic_Neuron_MP Presynaptic Neuron Postsynaptic_Neuron_MP Postsynaptic Neuron NE_Vesicle_MP NE Vesicle Synaptic_Cleft_MP1 NE_Vesicle_MP->Synaptic_Cleft_MP1 NE Release DA_Vesicle_MP DA Vesicle Synaptic_Cleft_MP2 DA_Vesicle_MP->Synaptic_Cleft_MP2 DA Release NET_MP NET DAT_MP DAT NE_Receptor_MP NE Receptor DA_Receptor_MP DA Receptor Methylphenidate Methylphenidate Methylphenidate->NET_MP Blocks Methylphenidate->DAT_MP Blocks Synaptic_Cleft_MP1->NET_MP NE Reuptake Synaptic_Cleft_MP1->NE_Receptor_MP NE Synaptic_Cleft_MP2->DAT_MP DA Reuptake Synaptic_Cleft_MP2->DA_Receptor_MP DA

Methylphenidate's inhibition of NET and DAT.

cluster_2 Atomoxetine Signaling Pathway Presynaptic_Neuron_A Presynaptic Neuron Postsynaptic_Neuron_A Postsynaptic Neuron NE_Vesicle_A NE Vesicle Synaptic_Cleft_A NE_Vesicle_A->Synaptic_Cleft_A NE Release NET_A NET NE_Receptor_A NE Receptor Atomoxetine Atomoxetine Atomoxetine->NET_A Blocks Synaptic_Cleft_A->NET_A NE Reuptake Synaptic_Cleft_A->NE_Receptor_A NE

Atomoxetine's selective blockade of NET.

Comparative Efficacy and Safety Data

The following tables summarize the available clinical trial data for this compound and the comparator drugs in pediatric populations with ADHD. It is critical to note that the this compound data is from a single, open-label, dose-titration study, which inherently limits direct comparison with the placebo-controlled trials of methylphenidate and atomoxetine. The absence of a placebo arm in the this compound study makes it difficult to control for non-specific effects of treatment.

Table 1: Efficacy Data from Clinical Trials in Pediatric ADHD
Drug Study Design Primary Efficacy Endpoint Key Findings
This compound (GW-320659) Multicenter, open-label, dose-titrationClinical Response (CGI-I score of 1 or 2 AND ≥5 point improvement on Conners Parent or Teacher Rating Scales T-score)76% of subjects showed improvement at the end of the treatment period.
Methylphenidate Randomized, double-blind, placebo-controlled, crossoverConners' Parent Rating Scale-Revised (CPRS-R) DSM-IV ADHD subscaleStatistically significant improvement in parent-rated ADHD symptoms compared to placebo (p=0.005 for PDD subgroup).[5]
Atomoxetine Randomized, double-blind, placebo-controlledADHD-IV Rating Scale (parent and teacher); CGI-ISignificant mean decreases in parent (p=0.009) and teacher (p=0.02) ADHD-IV Rating Scale scores compared with placebo. 40% of atomoxetine-treated children met response criteria (CGI-I of 1 or 2) vs. 22% on placebo (p=0.1, not significant).[1][6]
Table 2: Safety and Tolerability Data from Clinical Trials in Pediatric ADHD
Drug Study Design Common Adverse Events Discontinuation due to Adverse Events
This compound (GW-320659) Multicenter, open-label, dose-titrationGenerally mild; included psychiatric, neurological, urological, and cardiovascular events.No subjects withdrew due to adverse events. 5 subjects required downward titration.
Methylphenidate Randomized, double-blind, placebo-controlled, crossoverIncreased stereotypic behavior, upset stomach, sleep-related difficulties, and emotional lability.[5]One child discontinued during titration due to side effects.[5]
Atomoxetine Randomized, double-blind, placebo-controlledDecreased appetite, gastrointestinal upset, and sedation were significantly more common than placebo.[1]Low in both atomoxetine (5.9%) and placebo (0%) groups.[4]

Experimental Protocols

A standardized approach to clinical trials is essential for the objective evaluation of new ADHD medications. The following outlines a typical experimental workflow for a placebo-controlled trial in pediatric ADHD, based on the methodologies of the cited studies for the comparator drugs.

Screening Screening & Baseline Assessment - Diagnosis confirmation (DSM criteria) - Baseline symptom severity (e.g., CPRS, CGI-S) - Inclusion/Exclusion criteria Randomization Randomization - Double-blind assignment to  treatment or placebo group Screening->Randomization Titration Dose Titration Phase - Gradual increase of medication  to optimal dose - Monitoring for safety and tolerability Randomization->Titration Maintenance Maintenance Phase - Fixed-dose treatment for a  pre-defined period (e.g., 6-8 weeks) Titration->Maintenance Endpoint Endpoint Assessment - Primary and secondary efficacy measures  (e.g., change in CPRS, CGI-I) - Safety and tolerability assessment Maintenance->Endpoint Washout Washout Period (for crossover studies) - Discontinuation of treatment before  crossing over to the other arm Endpoint->Washout Crossover Design Washout->Randomization

Typical workflow for a pediatric ADHD clinical trial.

Key Methodological Components:

  • Participant Selection: Children and adolescents meeting the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria for ADHD. Diagnosis is typically confirmed using structured interviews and standardized rating scales.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Crossover designs, where each participant receives both the active drug and placebo at different times, can also be employed.

  • Dosage and Administration: A dose-titration phase is common to determine the optimal and best-tolerated dose for each participant. This is followed by a maintenance phase at the fixed optimal dose.

  • Outcome Measures:

    • Primary Efficacy: Changes from baseline in ADHD symptom severity, commonly measured using the Conners' Parent Rating Scale (CPRS) or the ADHD Rating Scale (ADHD-RS) .

    • Global Improvement: The Clinical Global Impressions-Improvement (CGI-I) scale is a key secondary measure, providing a clinician's overall assessment of the patient's improvement.

    • Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, vital signs, and laboratory tests.

  • Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy measures between the active treatment and placebo groups.

Discussion and Future Directions

The available data, though limited, suggests that this compound may have had a clinically relevant effect on ADHD symptoms in children, with a generally mild side-effect profile. The 76% response rate in the open-label trial is promising; however, the lack of a placebo control group makes it impossible to determine the true magnitude of the drug's effect. Placebo response rates in pediatric ADHD trials can be substantial.

For drug development professionals, the case of this compound highlights several key considerations:

  • The Challenge of NDRIs: While the dual mechanism of norepinephrine and dopamine reuptake inhibition is a rational approach for treating ADHD, achieving an optimal balance of efficacy and tolerability remains a challenge.

  • Importance of Controlled Trials: The limitations of the open-label this compound data underscore the absolute necessity of well-designed, placebo-controlled trials to rigorously evaluate the efficacy and safety of new chemical entities.

  • Endpoint Selection: The use of both symptom-based rating scales (like the Conners' scales) and global impression scales (like the CGI-I) provides a more comprehensive picture of a drug's clinical utility.

Future research in the development of novel ADHD medications could focus on compounds with refined NDRI profiles that may offer improved efficacy or a more favorable side-effect profile compared to existing stimulants. Furthermore, exploring novel mechanisms of action beyond monoamine reuptake inhibition continues to be a critical area of investigation. The lessons learned from the development of agents like this compound, even though discontinued, provide valuable insights for the next generation of ADHD therapeutics.

References

An In Vivo Comparative Analysis of Manifaxine and Radafaxine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Manifaxine (GW-320,659) and Radafaxine (GW-353,162), two norepinephrine-dopamine reuptake inhibitors (NDRIs) developed by GlaxoSmithKline. Both compounds were investigated for various neurological and metabolic disorders before their development was discontinued. This document aims to offer an objective, data-driven comparison based on publicly available preclinical and clinical findings to inform future research and drug development efforts.

Overview and Mechanism of Action

This compound was developed as a structural analogue of Radafaxine.[1][2] Radafaxine itself is a potent metabolite of bupropion, a widely used antidepressant.[3][4] Both this compound and Radafaxine exert their therapeutic effects by inhibiting the reuptake of norepinephrine (NE) and dopamine (DA) in the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters. This shared mechanism of action as NDRIs underlies their investigation for conditions such as Attention Deficit Hyperactivity Disorder (ADHD), obesity, and major depressive disorder.[1][3][4]

The signaling pathway for NDRIs involves the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT) on the presynaptic neuron. This inhibition prevents the reabsorption of norepinephrine and dopamine from the synaptic cleft, prolonging their activity on postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles NE_cleft Vesicles->NE_cleft Release of NE DA_cleft Vesicles->DA_cleft Release of DA NE DA NET NET DAT DAT Manifaxine_Radafaxine This compound / Radafaxine Manifaxine_Radafaxine->NET Inhibition Manifaxine_Radafaxine->DAT Inhibition NE_cleft->NET NE Reuptake NE_receptor NE Receptor NE_cleft->NE_receptor Binding DA_cleft->DAT DA Reuptake DA_receptor DA Receptor DA_cleft->DA_receptor Binding

Diagram 1: Mechanism of Action of this compound and Radafaxine as NDRIs.

Comparative Pharmacodynamics and Pharmacokinetics

While direct comparative in vivo studies are not publicly available, data from individual studies on this compound and Radafaxine allow for an indirect comparison of their pharmacodynamic and pharmacokinetic properties.

Pharmacodynamics

Radafaxine is characterized as being more selective for norepinephrine reuptake inhibition over dopamine reuptake inhibition when compared to its parent compound, bupropion.[3] It demonstrates approximately 70% of bupropion's efficacy in blocking dopamine reuptake and 392% of its efficacy in blocking norepinephrine reuptake.[3][4] A study using positron emission tomography (PET) in humans revealed that a 40 mg oral dose of radafaxine resulted in a slow and modest blockade of the dopamine transporter (DAT), reaching a peak of 22% at around 4 hours.[5] This low and slow DAT occupancy has been suggested to correlate with a low potential for abuse.[5]

Quantitative data for this compound's transporter occupancy is not as readily available in the public domain. However, its development as a structural modification of radafaxine suggests a similar, potent NDRI profile.[1][2]

ParameterThis compoundRadafaxineSource
Mechanism of Action Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1][3]
Primary Transporter Targets Norepinephrine Transporter (NET), Dopamine Transporter (DAT)Norepinephrine Transporter (NET), Dopamine Transporter (DAT)[6][7]
DAT Blockade (in vivo, human) Data not publicly available~22% peak blockade at 4 hours (40 mg, p.o.)[5]
Relative Transporter Potency Data not publicly available392% of bupropion's efficacy for NET inhibition; 70% for DAT inhibition[3][4]
Pharmacokinetics

Pharmacokinetic parameters such as half-life, bioavailability, and metabolism are crucial for determining dosing regimens and predicting drug exposure. While detailed comparative data is scarce, some information can be gleaned from clinical trial descriptions. For Radafaxine, peak plasma concentrations were observed between 4 to 8 hours following a 40 mg oral dose.[5]

ParameterThis compoundRadafaxineSource
Route of Administration OralOral[2][3]
Peak Plasma Concentration (Tmax) Data not publicly available~4-8 hours (40 mg, p.o.)[5]

Preclinical and Clinical Efficacy and Safety

Both this compound and Radafaxine underwent clinical evaluation for several indications.

This compound was investigated for the treatment of ADHD in children and for obesity.[1][2] In these studies, it was reported to be safe, reasonably effective, and well-tolerated.[1][2] A pharmacogenetic study in a Phase II trial for obesity suggested that polymorphisms in the norepinephrine transporter gene (SLC6A2) and the NMDA receptor subunit gene (GRIN1) could influence weight loss response to this compound.[6]

Radafaxine was studied for a broader range of indications, including restless legs syndrome, major depressive disorder, bipolar disorder, neuropathic pain, fibromyalgia, and obesity.[3] Despite initial plans for regulatory filing, its development was halted in 2006 due to "poor test results".[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of methodologies that could be employed for a head-to-head preclinical comparison, based on the types of studies conducted on these agents.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Animal Model: Male Wistar rats are surgically implanted with microdialysis guide cannulae targeting the prefrontal cortex and nucleus accumbens.

  • Drug Administration: Following a recovery period, animals are administered either this compound, Radafaxine, or vehicle control via oral gavage or intraperitoneal injection.

  • Microdialysis Sampling: A microdialysis probe is inserted, and artificial cerebrospinal fluid is perfused. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

  • Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels from baseline are calculated for each treatment group and compared.

cluster_workflow Conceptual Preclinical In Vivo Comparison Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Surgical_Implantation Surgical Implantation of Microdialysis Guide Cannulae Animal_Model->Surgical_Implantation Drug_Administration Drug Administration (this compound vs. Radafaxine vs. Vehicle) Surgical_Implantation->Drug_Administration Microdialysis In Vivo Microdialysis (Prefrontal Cortex, Nucleus Accumbens) Drug_Administration->Microdialysis Sample_Analysis HPLC-ED Analysis of Dopamine and Norepinephrine Microdialysis->Sample_Analysis Data_Comparison Comparative Data Analysis Sample_Analysis->Data_Comparison

Diagram 2: Workflow for a preclinical in vivo comparison of this compound and Radafaxine.
Positron Emission Tomography (PET) for Transporter Occupancy

This non-invasive imaging technique can be used to quantify the binding of a drug to its target in the living brain.

  • Radioligand Selection: A suitable radioligand for DAT (e.g., [¹¹C]cocaine) and NET is selected.[5]

  • Study Population: Healthy human volunteers or an appropriate animal model.

  • Baseline Scan: A baseline PET scan is performed to measure the baseline binding potential of the radioligand.

  • Drug Administration: A single oral dose of this compound or Radafaxine is administered.

  • Post-Dose Scans: A series of PET scans are conducted at various time points after drug administration (e.g., 1, 4, 8, and 24 hours).[5]

  • Data Analysis: The percentage of transporter occupancy is calculated by comparing the binding potential at each post-dose time point to the baseline scan.

Conclusion

This compound and Radafaxine are closely related NDRIs that showed initial promise in treating a variety of CNS disorders. The available data suggests that Radafaxine has a higher selectivity for NET over DAT compared to bupropion, and its modest and slow DAT occupancy may confer a lower abuse liability. While this compound was found to be safe and effective in early trials for ADHD and obesity, a lack of publicly available, detailed pharmacodynamic data makes a direct potency comparison with Radafaxine challenging. The discontinuation of both drug development programs highlights the complexities of bringing novel CNS agents to market. Further research, should these compounds be re-investigated, would benefit from direct, head-to-head in vivo comparative studies to fully elucidate their relative therapeutic potentials and guide any future clinical development.

References

Validating the Therapeutic Potential of Manifaxine Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Manifaxine and related norepinephrine-dopamine reuptake inhibitors (NDRIs). Due to the discontinuation of this compound's development, publicly available quantitative data on its direct analogues is scarce. Therefore, this guide focuses on comparing this compound to its parent compounds and other well-established NDRIs to evaluate its therapeutic potential within this class of drugs.

This compound (formerly GW-320,659) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed by GlaxoSmithKline for the potential treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity.[1] As a structural analogue of radafaxine and a derivative of bupropion's metabolites, this compound belongs to a class of compounds that exert their therapeutic effects by modulating the levels of key neurotransmitters in the brain.[1] While its clinical development was halted, an examination of its preclinical profile in comparison to other NDRIs can provide valuable insights for the development of new therapeutics targeting the norepinephrine and dopamine transporter systems.

Comparative Analysis of Transporter Affinity

The primary mechanism of action for NDRIs is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). The relative affinity of a compound for these two transporters is a key determinant of its pharmacological profile and therapeutic utility. The following table summarizes the in vitro binding affinities (Ki or IC50 values) of this compound's precursors and other relevant NDRIs.

Table 1: In Vitro Transporter Binding Affinities of Selected NDRIs

CompoundNET Affinity (Ki/IC50, nM)DAT Affinity (Ki/IC50, nM)Selectivity (DAT/NET)
Bupropion~1960~5800.3
Hydroxybupropion1700[2]>10000[2]>5.9
RadafaxineMore potent than bupropionLess potent than bupropionNET selective
Methylphenidate381935.1
Nomifensine7.6721.52.8
This compound (GW-320,659) Data not publicly available Data not publicly available Data not publicly available

Note: Lower values indicate higher binding affinity. Selectivity is calculated as the ratio of DAT affinity to NET affinity; a value >1 indicates selectivity for NET, while a value <1 indicates selectivity for DAT.

While specific quantitative data for this compound is not available in the public domain, preclinical reports suggest it is a potent inhibitor of both norepinephrine and dopamine reuptake. Its structural relationship to radafaxine, which is more selective for NET, and bupropion, which has a higher affinity for DAT, suggests that this compound may possess a balanced or distinct profile at these transporters.

Signaling Pathway and Mechanism of Action

The therapeutic effects of NDRIs stem from their ability to block the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. This modulation of noradrenergic and dopaminergic signaling is believed to underlie the improvements in attention, motivation, and executive function observed in the treatment of ADHD and the regulation of appetite and energy expenditure in obesity.

NDRI_Mechanism_of_Action Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NET Norepinephrine Transporter (NET) NE Norepinephrine NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_Vesicle->DA Release NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding NDRI This compound Analogue (NDRI) NDRI->NET Blockade NDRI->DAT Blockade Therapeutic\nEffects Therapeutic Effects NE_Receptor->Therapeutic\nEffects DA_Receptor->Therapeutic\nEffects

NDRI Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the affinity of compounds for the norepinephrine and dopamine transporters.

Radioligand Binding Assay for NET and DAT

This assay measures the ability of a test compound to displace a radiolabeled ligand from the norepinephrine or dopamine transporter.

Materials:

  • HEK-293 cells stably expressing human NET or DAT

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand for NET (e.g., [³H]nisoxetine)

  • Radioligand for DAT (e.g., [³H]WIN 35,428)

  • Non-specific binding inhibitor for NET (e.g., desipramine)

  • Non-specific binding inhibitor for DAT (e.g., cocaine)

  • Test compounds (this compound analogues and comparators)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells expressing either hNET or hDAT to confluency.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a filter plate to separate the bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow start Start cell_culture Culture HEK-293 cells expressing NET or DAT start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up 96-well plate: Membranes + Radioligand + Test Compound/Controls membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Filter to separate bound and unbound radioligand incubation->filtration scintillation Add scintillation fluid and count radioactivity filtration->scintillation data_analysis Analyze data to determine IC50 and Ki values scintillation->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
Synaptosomal Uptake Assay for NET and DAT

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, cortex for NET)

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • Radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine)

  • Test compounds

  • Uptake inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, desipramine for NET)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold sucrose buffer.

    • Homogenize the tissue and centrifuge at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with either buffer or the test compound at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through filter paper and washing with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known uptake inhibitor.

    • Calculate the specific uptake and determine the IC50 of the test compound for inhibiting neurotransmitter uptake.

In Vivo Preclinical Evaluation

  • Microdialysis: This technique is used to measure the extracellular concentrations of norepinephrine and dopamine in specific brain regions of freely moving animals following drug administration. An increase in these neurotransmitter levels provides evidence of in vivo target engagement.

  • Locomotor Activity: In rodents, NDRIs can increase locomotor activity. This is often used as a general measure of central nervous system stimulation.

  • Animal Models of ADHD: The spontaneously hypertensive rat (SHR) is a commonly used animal model that exhibits hyperactivity, impulsivity, and deficits in attention. The efficacy of a test compound in ameliorating these behaviors is assessed.

  • Models of Feeding Behavior: The effects of NDRIs on food intake, body weight, and metabolic parameters are evaluated in rodent models of obesity.

Conclusion

This compound emerged from a lineage of clinically significant NDRIs, including bupropion and its metabolites. While the discontinuation of its development has left a gap in the publicly available data, particularly regarding its direct analogues and quantitative pharmacological profile, the framework for evaluating such compounds is well-established. The comparative data on related NDRIs and the detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to develop novel therapeutics targeting the norepinephrine and dopamine systems. Future investigations into compounds with a "this compound-like" profile—potentially offering a balanced and potent inhibition of both NET and DAT—could hold promise for the treatment of ADHD, obesity, and other CNS disorders. The key to unlocking this potential lies in rigorous preclinical evaluation, employing the types of assays and models detailed herein to build a comprehensive understanding of a compound's mechanism of action and therapeutic window.

References

Comparative Pharmacogenomics of Manifaxine and Bupropion: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Manifaxine is a fictional compound created for the purpose of this guide to illustrate a comparative pharmacogenomic analysis. All data, pathways, and protocols associated with this compound are hypothetical. In contrast, the information presented for bupropion is based on established scientific literature and clinical data. This guide is intended for research and drug development professionals.

This guide provides a comparative overview of the pharmacogenomics of the established antidepressant bupropion and the hypothetical compound this compound. It is designed to offer a framework for evaluating how genetic variations can influence drug metabolism, efficacy, and safety.

Introduction to Compounds

Bupropion: An antidepressant of the aminoketone class, bupropion is used in the treatment of major depressive disorder and for smoking cessation.[1][2] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3] Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, into active metabolites that contribute significantly to its clinical effects.[4][5]

This compound (Hypothetical): For the purposes of this guide, this compound is a novel selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its primary metabolic pathway is hypothesized to be mediated by the CYP2D6 and UGT1A1 enzymes, making it susceptible to a different set of genetic polymorphisms than bupropion.

Comparative Metabolic Pathways and Key Genes

Genetic variations in metabolic enzymes can lead to significant inter-individual differences in drug exposure and response.

Bupropion Metabolism: Bupropion is primarily metabolized via two main pathways:

  • Oxidative Hydroxylation: The principal pathway is the conversion of bupropion to its major active metabolite, hydroxybupropion. This reaction is almost exclusively catalyzed by the CYP2B6 enzyme.[4][5][6] Genetic variants in the CYP2B6 gene, such as the reduced-function CYP2B6*6 allele, can decrease the formation of hydroxybupropion, leading to higher parent drug concentrations and potentially altered efficacy or side effect profiles.[7][8][9][10]

  • Reductive Pathway: Bupropion is also reduced to two other active metabolites, threohydrobupropion and erythrohydrobupropion, by carbonyl reductases in the liver and intestine.[1][4][5]

Bupropion_Metabolism

Figure 1. Metabolic Pathway of Bupropion.

This compound Metabolism (Hypothetical): this compound is hypothesized to undergo a two-step metabolic process:

  • Oxidative Demethylation: The initial step involves demethylation to an active intermediate metabolite, M1, primarily mediated by the CYP2D6 enzyme. Individuals who are CYP2D6 poor metabolizers would be expected to have higher plasma concentrations of this compound and lower concentrations of M1, increasing the risk for adverse effects.

  • Glucuronidation: Both this compound and the M1 metabolite are subsequently inactivated and prepared for excretion via glucuronidation, a reaction catalyzed by the UGT1A1 enzyme. Variants in the UGT1A1 gene, such as UGT1A1*28, could impair this process, leading to the accumulation of both the parent drug and its active metabolite.

Manifaxine_Metabolism

Figure 2. Hypothetical Metabolic Pathway of this compound.

Data Presentation: Pharmacogenomic Comparison

The following tables summarize the key pharmacogenomic parameters for bupropion and the hypothetical this compound.

Table 1: Comparison of Key Pharmacogenomic Attributes

AttributeBupropionThis compound (Hypothetical)
Primary Metabolic Enzyme(s) CYP2B6, Carbonyl ReductasesCYP2D6, UGT1A1
Primary Active Metabolite HydroxybupropionM1 (Desmethyl-Manifaxine)
Key Gene(s) of Interest CYP2B6CYP2D6, UGT1A1
High-Risk Phenotypes CYP2B6 Poor MetabolizersCYP2D6 Poor Metabolizers, UGT1A1 Poor Metabolizers
Clinical Implication of Poor Metabolism Increased bupropion levels, decreased hydroxybupropion levels, potential for altered efficacy.[7][9]Increased this compound and M1 levels, higher risk of toxicity (e.g., serotonin syndrome).

Table 2: Quantitative Impact of Genetic Variants on Pharmacokinetics

DrugGenotypeParameterFold Change vs. Normal Metabolizer (NM)
Bupropion CYP2B66/6 (Poor Metabolizer)Bupropion AUC~1.7x Increase
Hydroxybupropion AUC~0.6x Decrease[8]
This compound CYP2D64/4 (Poor Metabolizer)This compound AUC~3.0x Increase (Hypothetical)
(Hypothetical)M1 AUC~0.4x Decrease (Hypothetical)
UGT1A128/28 (Poor Metabolizer)Total Drug Exposure (this compound + M1)~1.8x Increase (Hypothetical)

AUC: Area Under the Curve, representing total drug exposure over time.

Experimental Protocols

The investigation of pharmacogenomic effects on drug metabolism relies on standardized experimental procedures. Below is a representative protocol for genotyping patient samples.

Protocol: CYP2B6 and CYP2D6 Genotyping via Real-Time PCR

1. Objective: To identify common, clinically relevant alleles of the CYP2B6 gene (e.g., CYP2B66) and the CYP2D6 gene (e.g., CYP2D64) from patient genomic DNA.

2. Materials:

  • Genomic DNA extracted from whole blood or saliva samples.

  • Real-Time PCR instrument.

  • TaqMan™ Genotyping Master Mix.

  • Validated TaqMan™ SNP Genotyping Assays for target variants (e.g., rs3745274 for CYP2B66, rs3892097 for CYP2D64).

  • Nuclease-free water.

  • Positive control DNA samples for known genotypes (e.g., homozygous wild-type, heterozygous, homozygous variant).

3. Procedure:

  • Sample Preparation:

    • Quantify genomic DNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Dilute all DNA samples to a standard concentration (e.g., 10 ng/µL) in nuclease-free water.

  • PCR Reaction Setup:

    • Prepare a master mix for each SNP assay in a microcentrifuge tube on ice. For a 20 µL reaction volume per sample, combine:

      • 10 µL of 2x TaqMan™ Genotyping Master Mix

      • 1 µL of 20x TaqMan™ SNP Genotyping Assay

      • 4 µL of Nuclease-free water

    • Vortex the master mix gently and dispense 15 µL into each well of a 96-well PCR plate.

    • Add 5 µL of diluted genomic DNA (totaling 50 ng) to the appropriate wells. Include positive controls and no-template controls (NTC) on each plate.

    • Seal the plate securely with an optical adhesive film.

  • Real-Time PCR Amplification:

    • Centrifuge the plate briefly to collect contents at the bottom of the wells.

    • Load the plate into the Real-Time PCR instrument.

    • Run the following standard thermal cycling protocol:

      • Enzyme Activation: 95°C for 10 minutes

      • Denaturation: 95°C for 15 seconds (40 cycles)

      • Annealing/Extension: 60°C for 1 minute (40 cycles)

  • Data Analysis:

    • Following the run, the instrument software will generate an allelic discrimination plot based on the fluorescence of the VIC® and FAM™ dyes.

    • Analyze the plot to determine the genotype for each sample (e.g., homozygous for Allele 1, homozygous for Allele 2, or heterozygous).

    • Assign the corresponding star allele based on the identified SNP.

Genotyping_Workflow

Figure 3. Workflow for Pharmacogenomic Genotyping.

Conclusion for Researchers

This comparative guide illustrates the critical role of pharmacogenomics in understanding inter-individual variability in drug response. While bupropion's clinical profile is heavily influenced by CYP2B6 genetics, the hypothetical compound this compound presents a different pharmacogenomic risk profile centered on CYP2D6 and UGT1A1.

For drug development professionals, this analysis underscores the importance of:

  • Early Characterization of Metabolic Pathways: Identifying the key enzymes responsible for a drug's metabolism is fundamental.

  • Screening for Common Genetic Variants: Assessing the impact of common polymorphisms in relevant genes can help predict pharmacokinetic variability.

  • Development of Genotype-Guided Dosing Strategies: For drugs with a narrow therapeutic index or significant pharmacogenomic influence, developing dosing guidelines based on genetic testing can enhance safety and efficacy.

By integrating pharmacogenomic testing and analysis early in the development pipeline, researchers can better anticipate clinical outcomes and move towards a more personalized approach to medicine.[11]

References

Safety Operating Guide

Proper Disposal of Manifaxine (GW-320,659): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Official Designation: Manifaxine (GW-320,659) Chemical Name: (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol Molecular Formula: C₁₂H₁₅F₂NO₂[1] CAS Number: 135306-39-7[1][2]

This document provides essential safety and logistical information for the proper disposal of this compound, a norepinephrine-dopamine reuptake inhibitor (NDRI) developed for research purposes.[2][3] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. All waste management must comply with applicable federal, state, and local regulations.[4]

Immediate Safety and Spill Response

In the event of a spill, immediate action is required to minimize exposure and contamination.

  • Evacuation: Evacuate non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the hood running.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (nitrile is acceptable for incidental contact).

  • Containment: For liquid spills, contain the material using absorbent pads or sand. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Cleanup: Collect all contaminated materials, including absorbents and PPE, using non-sparking tools.[5] Place all materials into a designated, sealable hazardous waste container.[5][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Segregation and Containerization

Proper segregation is the first step in compliant waste management to prevent dangerous chemical reactions.[7][8]

  • Waste Streams: this compound waste must be segregated from other chemical waste streams. Do not mix with acids, bases, or oxidizing agents.[8]

    • Solid Waste: Includes contaminated gloves, bench paper, wipes, and non-reusable lab supplies.[9] This waste should be double-bagged in clear plastic bags for inspection and placed in a designated solid waste container.[9]

    • Liquid Waste: Includes unused solutions or rinsate from cleaning procedures. This waste must be collected in a dedicated, compatible container, preferably the original manufacturer's container or a high-density polyethylene (HDPE) or glass bottle.[5][7]

    • Sharps Waste: Contaminated pipettes, needles, or broken glass must be placed in a puncture-resistant sharps container labeled for chemical contamination.[9]

  • Container Requirements:

    • All containers must be in good condition, leak-proof, and have a secure, screw-on cap.[8][9] Parafilm or corks are not acceptable closures.[9]

    • Containers should only be filled to 90% capacity to allow for expansion.[8]

    • Store all liquid waste containers within secondary containment (e.g., a chemical-resistant tray) capable of holding 110% of the volume of the largest container.[5][9]

Waste Labeling and Storage

All waste containers must be accurately labeled from the moment waste is first added.[5][8]

  • Labeling: Use a standardized hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound (GW-320,659)". Avoid using abbreviations or chemical formulas.[8]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The laboratory name, principal investigator, and contact information.

  • Storage:

    • Waste must be stored in a designated Satellite Accumulation Area (SAA) near the point of generation.[4][8]

    • The SAA must be clearly marked with a "Danger – Hazardous Waste" sign.[9]

    • Store containers in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[10]

Experimental Protocols

Protocol 1: this compound Waste Neutralization Feasibility Study

This protocol outlines a bench-scale procedure to test the effectiveness of common laboratory neutralizing agents on a 1 mg/mL aqueous solution of this compound hydrochloride. This is a preliminary step to determine if pH adjustment is a viable pre-treatment before collection by a certified waste handler.

  • Preparation: Prepare a 1 mg/mL solution of this compound hydrochloride in deionized water. Calibrate a pH meter.

  • Initial Measurement: Measure and record the initial pH of the this compound solution.

  • Titration with Sodium Bicarbonate: Slowly add a 5% (w/v) solution of sodium bicarbonate dropwise to a 100 mL aliquot of the this compound solution while stirring continuously.

  • Monitoring: Record the pH after each 0.5 mL addition of the bicarbonate solution.

  • Titration with Sodium Bisulfate: Repeat steps 3 and 4 with a separate 100 mL aliquot using a 5% (w/v) solution of sodium bisulfate.

  • Analysis: Plot the pH curve for each titration. Determine the volume of each agent required to bring the solution pH to a neutral range (6.0-8.0).

  • Observation: Visually inspect the solution for any precipitation, color change, or off-gassing, and record all observations.

  • Disposal: All solutions and materials generated from this experiment must be collected as hazardous liquid waste.

Data Presentation

Table 1: Neutralization Agent Compatibility Data for 1 mg/mL this compound HCl Solution
Neutralizing AgentConcentrationVolume Required (mL) per 100 mL WasteFinal pHObservations
Sodium Bicarbonate5% (w/v)12.57.2No reaction
Sodium Hydroxide0.1 M2.17.0No reaction
Sodium Bisulfate5% (w/v)Not ApplicableN/ApH decrease
Acetic Acid0.1 MNot ApplicableN/ApH decrease

Note: Data is hypothetical and for illustrative purposes. Always perform a bench-scale test before implementing a new waste treatment procedure.

Mandatory Visualizations

Diagram 1: this compound Mechanism of Action

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] It blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT) on the presynaptic neuron. This action inhibits the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

Manifaxine_MOA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle NE NET NET DA_Vesicle DA DAT DAT NE NE NET->NE Reuptake DA DA DAT->DA Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds DA_Receptor DA Receptor DA->DA_Receptor Binds This compound This compound This compound->NET Blocks This compound->DAT Blocks

Caption: Mechanism of action for this compound as a norepinephrine-dopamine reuptake inhibitor.

Diagram 2: this compound Waste Disposal Workflow

This diagram illustrates the step-by-step logical flow for the proper handling and disposal of this compound waste from generation to final pickup.

Disposal_Workflow A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams (this compound vs. Other Chemicals) A->B Spill Spill Occurs? A->Spill C Select Compatible Containers (HDPE, Glass, Sharps Bin) B->C D Label Container with Hazardous Waste Tag C->D E Place Waste in Labeled Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Request Waste Pickup (When full or >1 year) F->H G->E Add more waste I Final Disposal by Certified Waste Management Vendor H->I Spill->B No Spill_Response Follow Spill Response Protocol Spill->Spill_Response Yes Spill_Response->E

Caption: Step-by-step workflow for the compliant disposal of this compound laboratory waste.

References

Essential Safety and Operational Guidance for Handling Manifaxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Manifaxine (GW-320,659). As a norepinephrine-dopamine reuptake inhibitor, this compound is structurally related to compounds such as bupropion and radafaxine.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound due to its discontinued development, this guidance is based on the safety profile of the structurally similar compound bupropion and established best practices for handling potent pharmaceutical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE for handling this compound powder.

PPE Component Specification Purpose
Gloves Nitrile or neoprene, powder-free, double-gloving recommendedPrevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Lab Coat Disposable, fluid-resistant, with tight-fitting cuffsPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling powders outside of a containment system to prevent inhalation.
Face Shield Recommended in addition to goggles when there is a significant risk of splashes.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

Manifaxine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh/Handle this compound in a Ventilated Enclosure B->C D Prepare Solution or Formulation C->D E Decontaminate Work Surfaces D->E F Doff PPE Correctly E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Chemical Waste Stream G->H

Caption: Logical workflow for handling this compound from preparation to disposal.

Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Label the container with the date of receipt and store it in a designated, well-ventilated, and secure area away from incompatible materials.

  • Maintain a detailed inventory of the compound.

2. Handling and Weighing:

  • Always handle this compound as a potent compound.

  • Perform all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

  • Collect the material using a scoop or other suitable tool and place it in a sealed container for disposal as chemical waste.

  • Clean the spill area with an appropriate deactivating solution or soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Disposal Method: All this compound waste must be disposed of through an approved hazardous waste management program in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment. Continuous evaluation of laboratory procedures and adherence to safety protocols are paramount when working with any potent chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.